4-(3,5-Dimethylbenzoyl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-13(2)9-15(8-12)18(20)17-11-19-10-14-5-3-4-6-16(14)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNZLVDSTFJJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251249 | |
| Record name | (3,5-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-20-9 | |
| Record name | (3,5-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 4-(3,5-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the structural elucidation of 4-(3,5-Dimethylbenzoyl)isoquinoline. Due to the absence of publicly available experimental data for this specific compound, this guide is based on a proposed synthetic route and predicted spectroscopic data derived from established principles of organic chemistry and spectroscopy. Detailed experimental protocols for the proposed synthesis and subsequent analytical techniques are provided, along with a logical workflow for structure confirmation.
Proposed Synthesis: Friedel-Crafts Acylation of Isoquinoline
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is expected to favor acylation at the C4 position of the isoquinoline ring.
Reaction Scheme:
Isoquinoline + 3,5-Dimethylbenzoyl chloride --(AlCl₃)--> this compound
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3,5-dimethylbenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Isoquinoline: Dissolve isoquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, which would be used to confirm its structure.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | s | 1H | H-1 (Isoquinoline) |
| ~8.60 | s | 1H | H-3 (Isoquinoline) |
| ~8.10 | d | 1H | H-5 (Isoquinoline) |
| ~7.85 | d | 1H | H-8 (Isoquinoline) |
| ~7.70 | t | 1H | H-6 or H-7 (Isoquinoline) |
| ~7.60 | t | 1H | H-7 or H-6 (Isoquinoline) |
| ~7.45 | s | 2H | H-2', H-6' (Dimethylbenzoyl) |
| ~7.20 | s | 1H | H-4' (Dimethylbenzoyl) |
| ~2.40 | s | 6H | 2 x -CH₃ (Dimethylbenzoyl) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~196.0 | C=O (Ketone) |
| ~152.0 | C-1 (Isoquinoline) |
| ~145.0 | C-3 (Isoquinoline) |
| ~138.0 | C-3', C-5' (Dimethylbenzoyl) |
| ~137.0 | C-1' (Dimethylbenzoyl) |
| ~135.0 | C-4a (Isoquinoline) |
| ~134.0 | C-4' (Dimethylbenzoyl) |
| ~130.0 | C-8a (Isoquinoline) |
| ~129.0 | C-6 or C-7 (Isoquinoline) |
| ~128.5 | C-7 or C-6 (Isoquinoline) |
| ~128.0 | C-2', C-6' (Dimethylbenzoyl) |
| ~127.0 | C-5 (Isoquinoline) |
| ~126.0 | C-8 (Isoquinoline) |
| ~125.0 | C-4 (Isoquinoline) |
| ~21.0 | 2 x -CH₃ (Dimethylbenzoyl) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920, 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1660 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, 1580, 1450 | Medium | C=C and C=N Aromatic Ring Stretching (Isoquinoline) |
| ~1370 | Medium | C-H Bend (-CH₃) |
| ~850-750 | Strong | C-H Out-of-plane Bending (Aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Predicted Identity of Fragment |
| 259 | [M]⁺ (Molecular Ion) |
| 244 | [M - CH₃]⁺ |
| 133 | [C₉H₇O]⁺ (Dimethylbenzoyl cation) |
| 128 | [C₉H₆N]⁺ (Isoquinoline cation after H loss) |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols for Spectroscopic Analysis
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.[1]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz NMR spectrometer.[1] For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, use a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][4] Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to identify the functional groups present in the molecule.
3.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.[5]
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to separate them based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.
Visualizations
Workflow for Synthesis and Structure Elucidation
Caption: Workflow for the synthesis and structural elucidation of this compound.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3,5-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(3,5-Dimethylbenzoyl)isoquinoline. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established synthetic methodologies for analogous compounds and predictive models for its physicochemical and spectral characteristics.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅NO | Calculated |
| Molecular Weight | 261.32 g/mol | Calculated |
| IUPAC Name | (3,5-Dimethylphenyl)(isoquinolin-4-yl)methanone | |
| CAS Number | Not assigned | |
| Predicted Boiling Point | ~450-500 °C | Estimated based on similar structures |
| Predicted Melting Point | ~110-130 °C | Estimated based on similar structures |
| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); Insoluble in water. | Based on structural analogy |
Synthesis
A plausible and efficient synthetic route for this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been successfully employed for the synthesis of structurally similar 4-aroylisoquinolines. The proposed two-step synthesis is outlined below.
Step 1: Synthesis of Diethyl(4-isoquinolyl)borane
The key intermediate, diethyl(4-isoquinolyl)borane, can be prepared from isoquinoline.
Step 2: Palladium-Catalyzed Cross-Coupling
The synthesized diethyl(4-isoquinolyl)borane is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a palladium catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl(4-isoquinolyl)borane
-
3,5-Dimethylbenzoyl chloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Powdered Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBABr)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diethyl(4-isoquinolyl)borane (1.0 eq).
-
Add anhydrous THF to dissolve the borane under a nitrogen atmosphere.
-
To this solution, add 3,5-dimethylbenzoyl chloride (1.2 eq), powdered KOH (3.0 eq), and TBABr (0.5 eq).
-
Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Spectral Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established chemical shift values for isoquinoline and substituted benzene rings.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-1 | ~9.3 | C-1 | ~152 |
| H-3 | ~8.6 | C-3 | ~143 |
| H-5 | ~8.2 | C-4 | ~138 |
| H-8 | ~8.1 | C-4a | ~128 |
| H-6, H-7 | 7.7-7.9 | C-5 | ~130 |
| H-2', H-6' (benzoyl) | ~7.5 | C-6 | ~128 |
| H-4' (benzoyl) | ~7.3 | C-7 | ~129 |
| CH₃ (benzoyl) | ~2.4 | C-8 | ~127 |
| C-8a | ~136 | ||
| C=O | ~196 | ||
| C-1' (benzoyl) | ~137 | ||
| C-2', C-6' (benzoyl) | ~129 | ||
| C-3', C-5' (benzoyl) | ~138 | ||
| C-4' (benzoyl) | ~134 | ||
| CH₃ (benzoyl) | ~21 |
Mass Spectrometry (MS):
The predicted electron ionization (EI) mass spectrum of this compound would likely show a prominent molecular ion peak (M⁺) at m/z = 261. Key fragmentation pathways are expected to involve:
-
Loss of the 3,5-dimethylphenyl group: leading to a fragment at m/z = 154 (isoquinoline-4-carbonyl cation).
-
Loss of the carbonyl group: resulting in a fragment at m/z = 233.
-
Formation of the 3,5-dimethylbenzoyl cation: at m/z = 133.
-
Cleavage of the isoquinoline ring: producing characteristic isoquinoline fragments.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, research on structurally related 4-aroylquinolines and tetrahydroisoquinolines suggests potential for significant biological activity.[1][2]
Anticancer Potential:
Several 4-aroylquinoline derivatives have been investigated as potential anticancer agents.[1] These compounds can act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Cardiovascular Effects:
Derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline have been shown to exhibit cardiovascular effects, including vasorelaxant properties.[2] These effects may be mediated through the blockade of calcium channels or the opening of potassium channels in vascular smooth muscle cells.
Hypothetical Signaling Pathway
Based on the activity of related compounds, a potential mechanism of action for this compound as an anticancer agent could involve the disruption of microtubule function, leading to the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion
This compound is a novel compound for which specific experimental data is currently lacking. However, based on established synthetic routes for analogous compounds, a reliable synthesis can be proposed. Predictive modeling of its physicochemical and spectral properties provides a valuable starting point for its characterization. Furthermore, the known biological activities of structurally related molecules suggest that this compound may possess interesting pharmacological properties, particularly in the areas of oncology and cardiovascular research. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.
References
The Biological Potential of 4-Substituted Isoquinolines: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the potential biological activity of 4-substituted isoquinolines, with a focus on C4-benzoyl derivatives. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific data for the compound 4-(3,5-Dimethylbenzoyl)isoquinoline . The information presented herein is based on the biological activities of structurally related isoquinoline derivatives and is intended to serve as a guide for future research and development.
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] The inherent aromatic and heterocyclic nature of the isoquinoline ring system allows for diverse functionalization, leading to compounds with activities ranging from anticancer and antimicrobial to neuroprotective and cardiovascular.[2] Substitution at the C4 position of the isoquinoline nucleus has been explored as a strategy to modulate the biological profile of these compounds, offering a vector for introducing various pharmacophores. This guide focuses on the potential biological activities of 4-substituted isoquinolines, with a particular emphasis on the prospective role of a benzoyl moiety at this position.
Synthesis of C4-Substituted Isoquinolines
The synthesis of C4-substituted isoquinolines can be achieved through various synthetic methodologies. A common and effective method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, starting from a halogenated isoquinoline precursor.[3]
Experimental Protocol: Heck Reaction for C4-Substitution[4]
This protocol describes a general procedure for the synthesis of C4-substituted isoquinolines via a Heck reaction, as adapted from the synthesis of C4-(alkenyl)isoquinolines.
Materials:
-
4-Bromoisoquinoline
-
Appropriate acrylate ester (e.g., ethyl acrylate, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
Triethylamine
-
Acetonitrile (anhydrous)
Procedure:
-
A mixture of 4-bromoisoquinoline (1 equivalent), the selected acrylate ester (1.5 equivalents), palladium(II) acetate (0.03 equivalents), tri-o-tolylphosphine (0.06 equivalents), and triethylamine (1.5 equivalents) in anhydrous acetonitrile is prepared in a sealed tube.
-
The reaction mixture is heated at 100°C for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the desired C4-substituted isoquinoline.
This synthetic route provides a versatile platform for introducing a variety of substituents at the C4 position, which could be adapted for the synthesis of this compound, potentially through a similar cross-coupling strategy with a suitable benzoyl equivalent.
Caption: Synthesis of C4-Substituted Isoquinolines.
Potential Biological Activities of 4-Substituted Isoquinolines
While specific data for this compound is unavailable, the broader class of isoquinoline derivatives exhibits a wide array of biological activities. The introduction of a substituent at the C4 position can significantly influence this activity.
Cytotoxic Activity
Research into C4-substituted isoquinolines has demonstrated their potential as cytotoxic agents.[3] Specifically, certain C4-alkenyl and C4-alkyl amide derivatives of isoquinoline have been evaluated for their in vitro cytotoxicity against human tumor cell lines.[3]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6b (unsaturated amide) | NSCLC-N16-L16 | 44.0 | [3] |
| 6c (unsaturated amide) | NSCLC-N16-L16 | 35.6 | [3] |
| Table 1: In vitro cytotoxicity of selected C4-substituted isoquinolines. |
These findings suggest that the C4 position is a promising point for modification to develop novel anticancer agents. The presence of a bulky and lipophilic group, such as a 3,5-dimethylbenzoyl substituent, could potentially enhance cytotoxic effects through various mechanisms, including intercalation with DNA or inhibition of key cellular enzymes like topoisomerase.
Caption: Biological Activities of Isoquinoline Derivatives.
Other Potential Activities
Based on the known pharmacology of the isoquinoline class of compounds, this compound could be hypothesized to exhibit other biological activities, including:
-
Antiviral Activity: Many isoquinoline alkaloids have demonstrated antiviral properties.[4]
-
Neuroprotective Effects: Certain isoquinoline derivatives have shown potential in the context of neurodegenerative diseases.[1]
-
Enzyme Inhibition: The isoquinoline scaffold is present in various enzyme inhibitors, and a benzoyl substituent could facilitate binding to the active sites of kinases or other enzymes.
Potential Mechanisms of Action
The mechanism of action for a novel compound like this compound would require experimental determination. However, based on the activities of related compounds, several plausible mechanisms can be postulated. For instance, in the context of cytotoxicity, the planar isoquinoline ring could intercalate into DNA, while the benzoyl group could interact with proteins involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.
Caption: Conceptual Signaling Pathway.
Conclusion
While specific biological data for this compound is not currently available in the public domain, the collective evidence from the broader family of isoquinoline derivatives, particularly those substituted at the C4 position, suggests a high potential for significant biological activity. The synthetic accessibility of such compounds, coupled with the diverse pharmacological profiles of the isoquinoline scaffold, marks 4-substituted isoquinolines as a promising area for further investigation in drug discovery and development. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific activities and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-(3,5-Dimethylbenzoyl)isoquinoline
A comprehensive review of the current scientific understanding of the mechanism of action of 4-(3,5-Dimethylbenzoyl)isoquinoline is not possible at this time. Extensive searches of publicly available scientific literature and databases did not yield specific data on the biological activity, molecular targets, or mechanism of action for this particular compound.
While research exists for the broader class of isoquinoline derivatives, which have been investigated for various therapeutic applications, including as anticancer agents, the specific substitutions of a 3,5-dimethylbenzoyl group at the 4-position of the isoquinoline core have not been characterized in the retrieved literature.
General Insights from Isoquinoline Derivatives
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules.[1][2] Research into various substituted isoquinolines has revealed several potential mechanisms of action, which may or may not be applicable to this compound. Some established mechanisms for other isoquinoline derivatives include:
-
DNA Intercalation and Topoisomerase Inhibition: Certain substituted quinolines and isoquinolines are known to exert cytotoxic effects by intercalating into DNA or by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] These molecules often possess planar aromatic structures that facilitate their insertion between DNA base pairs.[3]
-
Kinase Inhibition: The isoquinoline scaffold has been utilized in the development of kinase inhibitors. For instance, substituted benzoisoquinolinones have been synthesized and evaluated as potent inhibitors of Chk1 kinase, a key regulator of the cell cycle.
-
Neurotoxic Properties: Some tetrahydroisoquinoline derivatives have been found to exhibit neurochemical properties similar to MPTP, a neurotoxin known to cause parkinsonism by destroying dopaminergic neurons.[2]
It is important to emphasize that these are general mechanisms observed for other compounds within the broader isoquinoline family and cannot be directly attributed to this compound without specific experimental evidence.
Future Directions
To elucidate the mechanism of action of this compound, a systematic investigation would be required. The following experimental workflow outlines a potential approach for characterizing the biological activity of this compound.
Caption: A generalized experimental workflow for characterizing the mechanism of action of a novel compound.
Conclusion
References
Spectroscopic and Spectrometric Characterization of 4-(3,5-Dimethylbenzoyl)isoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the novel compound 4-(3,5-Dimethylbenzoyl)isoquinoline. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of its constituent moieties: isoquinoline and a 3,5-dimethylbenzoyl group. The data for the parent isoquinoline and representative benzoyl compounds are provided, alongside a discussion of their expected influence on the final spectra of the target molecule. Furthermore, generalized experimental protocols for each analytical technique are detailed to guide researchers in acquiring data for this and similar novel compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted and reference spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.3 | s | 1H | H-1 (Isoquinoline) | Expected to be downfield due to the anisotropic effect of the neighboring nitrogen and carbonyl group. |
| ~8.5 | d | 1H | H-3 (Isoquinoline) | |
| ~8.0-7.5 | m | 4H | H-5, H-6, H-7, H-8 (Isoquinoline) | Aromatic protons of the isoquinoline benzene ring. |
| ~7.4 | s | 1H | H-4' (Benzoyl) | Aromatic proton on the benzoyl ring. |
| ~7.2 | s | 2H | H-2', H-6' (Benzoyl) | Aromatic protons on the benzoyl ring. |
| ~2.3 | s | 6H | -CH₃ (Dimethyl) | Methyl protons on the benzoyl ring. |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~195 | C=O (Ketone) | Carbonyl carbon. |
| ~152 | C-1 (Isoquinoline) | |
| ~143 | C-3 (Isoquinoline) | |
| ~138-125 | Aromatic C (Isoquinoline & Benzoyl) | A complex region with multiple overlapping signals. |
| ~137 | C-4 (Isoquinoline) | |
| ~136 | C-3', C-5' (Benzoyl) | |
| ~130 | C-1' (Benzoyl) | |
| ~128 | C-4' (Benzoyl) | |
| ~127 | C-2', C-6' (Benzoyl) | |
| ~21 | -CH₃ (Dimethyl) | Methyl carbons. |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |
| ~2950-2850 | Medium | C-H (Methyl) | Stretching |
| ~1660 | Strong | C=O (Ketone) | Stretching |
| ~1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |
| ~1380 | Medium | C-H (Methyl) | Bending |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 273.12 | [M]⁺ | Molecular Ion |
| 149.07 | [C₁₀H₉O]⁺ | 3,5-Dimethylbenzoyl fragment |
| 128.05 | [C₉H₆N]⁺ | Isoquinoline fragment |
Spectroscopic Data of Parent and Related Compounds
To substantiate the predicted data, the following tables present the experimental spectroscopic data for isoquinoline and a representative dimethylacetophenone, which serves as an analogue for the 3,5-dimethylbenzoyl moiety.
Table 5: Spectroscopic Data for Isoquinoline
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 9.25 (s, 1H), 8.54 (d, 1H), 7.98 (d, 1H), 7.78 (d, 1H), 7.67 (t, 1H), 7.58 (t, 1H), 7.50 (d, 1H) |
| ¹³C NMR (CDCl₃) | δ 152.7, 143.4, 136.8, 130.4, 128.8, 127.6, 127.3, 126.5, 120.6 |
| IR (liquid film, cm⁻¹) | 3050, 1625, 1580, 1495, 1380, 825, 745 |
| Mass Spec (m/z) | 129 (M⁺), 102, 76, 51 |
Table 6: Spectroscopic Data for 3',5'-Dimethylacetophenone
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.55 (s, 2H), 7.18 (s, 1H), 2.55 (s, 3H), 2.35 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 198.8, 138.4, 137.4, 134.7, 126.1, 26.6, 21.2 |
| IR (neat, cm⁻¹) | 2921, 1683, 1606, 1460, 1357, 1236, 863 |
| Mass Spec (m/z) | 148 (M⁺), 133, 105, 77 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic and spectrometric data for novel organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For quantitative results, a longer relaxation delay is necessary.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids) : A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
-
Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to various functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
-
Ionization : The prepared sample solution is introduced into the mass spectrometer. Common ionization techniques for organic molecules include:
-
Electron Ionization (EI) : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Electrospray Ionization (ESI) : The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte molecules. This is a "soft" ionization technique that often leaves the molecular ion intact.
-
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.
Caption: A flowchart illustrating the general workflow from chemical synthesis to structural confirmation using various spectroscopic techniques.
Potential therapeutic targets of 4-(3,5-Dimethylbenzoyl)isoquinoline
A comprehensive analysis of the therapeutic potential of isoquinoline derivatives, with a speculative outlook on 4-(3,5-Dimethylbenzoyl)isoquinoline.
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of published research on the specific compound This compound (CAS No. 1187167-20-9). While this molecule is commercially available, there is no publicly accessible data detailing its biological activity, mechanism of action, or potential therapeutic targets.
Therefore, this technical guide will provide an in-depth overview of the well-established therapeutic targets of the broader class of isoquinoline derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of the isoquinoline scaffold. The potential activities of this compound discussed are purely speculative and based on the known properties of structurally related compounds.
The Isoquinoline Core: A Privileged Structure in Medicinal Chemistry
The isoquinoline framework, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] This heterocyclic scaffold is prevalent in a vast number of naturally occurring alkaloids and synthetic compounds that exhibit a wide array of pharmacological effects.[3] The structural rigidity and the presence of a nitrogen atom, which can be protonated at physiological pH, allow isoquinoline derivatives to interact with a multitude of biological targets with high affinity and specificity.
Prominent Therapeutic Targets of Isoquinoline Derivatives
The biological activities of isoquinoline derivatives are diverse, ranging from anticancer and antimicrobial to cardiovascular and neuroprotective effects.[4][5] This broad spectrum of activity is a direct consequence of their ability to modulate the function of various key proteins involved in disease pathogenesis. A summary of the most significant therapeutic targets is presented below.
Cancer
Isoquinoline derivatives have emerged as a promising class of anticancer agents, targeting several hallmarks of cancer.
-
Tyrosine Kinase Inhibition: A significant number of isoquinoline-based compounds have been developed as inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival. A notable example is the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2), a key driver in certain types of breast cancer.[6]
-
Topoisomerase Inhibition: Certain benzo[4][7]imidazo[2,1-a]isoquinolines have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA complex, these compounds lead to DNA damage and apoptosis in cancer cells.
-
Cyclin-Dependent Kinase (CDK) and Dihydrofolate Reductase (DHFR) Inhibition: Novel tetrahydroisoquinolines have been synthesized that exhibit potent inhibitory activity against CDK2 and DHFR.[7] CDK2 is a key regulator of the cell cycle, while DHFR is crucial for nucleotide synthesis. Dual inhibition of these targets presents a powerful strategy for cancer therapy.
Neurodegenerative Disorders
The isoquinoline scaffold is also implicated in the pathology and potential treatment of neurodegenerative diseases.
-
Neurotoxin Formation: It is important to note that some tetrahydroisoquinoline derivatives have been found to act as precursors to neurotoxins that can destroy dopaminergic neurons, potentially contributing to Parkinson's disease. This underscores the importance of careful structural modification in drug design.
-
Enzyme Inhibition in Neurological Pathways: The development of isoquinoline-based inhibitors for enzymes involved in neuroinflammation and neuronal apoptosis is an active area of research.
Infectious Diseases
The antimicrobial properties of isoquinoline alkaloids have been recognized for centuries.
-
Antiviral Activity: Isoquinoline alkaloids have demonstrated potential as antiviral agents by interfering with multiple stages of the viral life cycle, including viral entry, replication, and egress.
-
Antibacterial and Antifungal Activity: Many natural and synthetic isoquinolines exhibit broad-spectrum antibacterial and antifungal activity.[4]
Quantitative Data on Isoquinoline Derivatives
The following table summarizes key quantitative data for representative isoquinoline derivatives from the literature. It is crucial to reiterate that this data is not for this compound.
| Compound Class | Target | Assay Type | IC50 / % Inhibition | Cell Line | Reference |
| Isoquinoline-tethered quinazoline | HER2 Kinase | In vitro kinase assay | 103 nM (for compound 14a) | SKBR3 | [6] |
| Tetrahydroisoquinoline | CDK2 | Enzyme inhibition assay | 0.149 µM (for compound 7e) | - | [7] |
| Tetrahydroisoquinoline | DHFR | Enzyme inhibition assay | 0.199 µM (for compound 8d) | - | [7] |
| Tetrahydroisoquinoline | Lung Cancer | Cytotoxicity assay | 0.155 µM (for compound 7e) | A549 | [7] |
| Tetrahydroisoquinoline | Breast Cancer | Cytotoxicity assay | 0.170 µM (for compound 8d) | MCF7 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are generalized protocols for key experiments cited in the study of isoquinoline derivatives.
General Protocol for Tyrosine Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human HER2 kinase, EGFR kinase, ATP, kinase buffer, substrate peptide, and the test isoquinoline compound.
-
Procedure:
-
The kinase reaction is initiated by mixing the recombinant kinase, the test compound at various concentrations, and the substrate peptide in the kinase buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
General Protocol for Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., SKBR3, A439, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test isoquinoline compound and incubated for a specified duration (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication.
Simplified HER2 Signaling Pathway
The following diagram illustrates a simplified representation of the HER2 signaling pathway, a potential target for isoquinoline derivatives.
Caption: Simplified HER2 signaling cascade and the point of intervention for a hypothetical isoquinoline inhibitor.
General Workflow for Synthesis and Biological Evaluation
The diagram below outlines a typical workflow for the synthesis and subsequent biological evaluation of novel isoquinoline compounds.
References
- 1. Buy N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride (EVT-1711347) | 1251922-59-4 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
In silico modeling of 4-(3,5-Dimethylbenzoyl)isoquinoline interactions
An In-Depth Technical Guide to the In Silico Modeling and Evaluation of 4-(3,5-Dimethylbenzoyl)isoquinoline as a Putative Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that are scaffolds for numerous pharmacologically active agents. Their rigid structure allows for precise orientation of substituent groups, making them ideal candidates for targeting specific binding sites in proteins such as kinases. This guide outlines a comprehensive in silico and in vitro strategy for the characterization of this compound, a novel compound with suspected kinase inhibitory activity.
For the purpose of this document, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology. The methodologies and workflows described herein provide a robust framework for validating this hypothesis, from initial computational screening to experimental validation.
In Silico Modeling and Analysis Workflow
The initial phase of characterization involves computational methods to predict the binding affinity and mode of interaction between this compound and the target protein, EGFR. This workflow provides a rational, structure-based approach to guide subsequent experimental work.
A Comprehensive Literature Review of Benzoylisoquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylisoquinoline alkaloids represent a significant and structurally diverse class of natural products that have garnered substantial interest in the fields of medicinal chemistry and drug discovery. As a subclass of the broader benzylisoquinoline alkaloids (BIAs), these compounds are characterized by an isoquinoline core substituted with a benzoyl group. This structural motif serves as a scaffold for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic effects. This in-depth technical guide provides a comprehensive literature review of benzoylisoquinoline compounds, focusing on their synthesis, biological activities, and structure-activity relationships. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising therapeutic agents.
Synthesis of Benzoylisoquinoline Compounds
The synthesis of the benzoylisoquinoline scaffold is a key area of research, enabling access to a diverse range of derivatives for biological evaluation. Two classical and widely employed methods for the construction of the isoquinoline core are the Bischler-Napieralski and the Pictet-Spengler reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent under acidic conditions. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines or reduced to tetrahydroisoquinolines, providing a versatile entry point to various benzoylisoquinoline analogues.
Detailed Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
-
Amide Formation: A solution of a substituted β-phenylethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM) is treated with a substituted benzoyl chloride (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-arylethylamide.
-
Cyclization: The crude β-arylethylamide (1 equivalent) is dissolved in a suitable solvent such as toluene or acetonitrile. A dehydrating/condensing agent, most commonly phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-5 equivalents), is added cautiously.[1] The reaction mixture is then heated to reflux (80-110 °C) for 2-6 hours.[1]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude 3,4-dihydroisoquinoline is purified by column chromatography on silica gel.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. This method is particularly useful for the synthesis of tetrahydroisoquinoline-based benzoylisoquinolines.
Experimental Workflow: Pictet-Spengler Synthesis
Caption: Pictet-Spengler reaction workflow for N-benzoyl-tetrahydroisoquinoline synthesis.
Biological Activities of Benzoylisoquinoline Compounds
Benzoylisoquinoline derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development. The following sections detail their key pharmacological effects, supported by quantitative data where available.
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzoylisoquinoline compounds. Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Table 1: Anticancer Activity of Selected Benzoylisoquinoline and Related Alkaloids
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Berberine Analogs | |||
| N-benzyltetrahydroisoquinoline 7d | BV2 (microglia) | >50 (cytotoxicity) | [1] |
| Benzo[a]phenazine Derivatives | |||
| Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [2] |
| Compound 6 | MCF-7, HepG2, A549 | 11.7, 0.21, 1.7 | [2] |
| Quinazoline Derivatives | |||
| Compound 5d | HepG2, MCF-7, MDA-231, HeLa | 1.94 - 7.1 | [3] |
| Papaver Alkaloids | |||
| Berberine | HeLa | 12.08 | |
| Macranthine | HeLa | 24.16 | |
| Bisbenzylisoquinoline Alkaloids | |||
| Tetrandrine | (not specified) | 0.33 | [4] |
| Fangchinoline | (not specified) | 1.01 | [4] |
| Cepharanthine | (not specified) | 0.83 | [4] |
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism by which several benzoylisoquinoline compounds exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
Caption: Inhibition of tubulin polymerization by benzoylisoquinoline compounds.
Detailed Experimental Protocol: Tubulin Polymerization Inhibition Assay (Fluorescence-based)
This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by the increase in fluorescence of a reporter dye that binds to polymerized tubulin.
-
Reagent Preparation: A tubulin reaction mix is prepared containing purified tubulin (e.g., 2 mg/mL porcine brain tubulin), a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter dye (e.g., DAPI).[3]
-
Assay Procedure:
-
A 96-well plate is pre-warmed to 37 °C.
-
Aliquots of the test compounds at various concentrations (dissolved in a suitable solvent like DMSO) are added to the wells.
-
The tubulin reaction mix is added to each well to initiate the polymerization reaction.
-
The plate is immediately placed in a fluorescence plate reader.
-
-
Data Acquisition and Analysis: The increase in fluorescence is monitored over time (e.g., every 90 seconds for 1 hour) with excitation and emission wavelengths appropriate for the chosen dye (e.g., 355 nm excitation and 460 nm emission for DAPI).[2][3] The rate of polymerization is determined, and the concentration of the compound that inhibits polymerization by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity
Several benzoylisoquinoline alkaloids have demonstrated potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory cytokines and enzymes.
Table 2: Anti-inflammatory Activity of Selected Isoquinoline Alkaloids
| Compound/Alkaloid | Model/Assay | Dose/Concentration | Effect | Reference |
| Tetrandrine | Adjuvant-induced arthritis (rat) | (not specified) | Suppressed chronic inflammation | |
| Berbamine | Adjuvant-induced arthritis (rat) | (not specified) | Inactive | |
| Fumaria officinalis extract | Carrageenan-induced paw edema (mice) | 200 mg/kg | 77% efficiency at 6th hour | [5] |
| Fumaria officinalis extract | BSA denaturation | 500 µg/mL | 76.16% efficiency | [5] |
Signaling Pathway: NF-κB Mediated Inflammation
References
- 1. Identification of N-benzyltetrahydroisoquinolines as novel anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 4-Aroylisoquinolines: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, potential biological significance, and historical context of the 4-aroylisoquinoline scaffold, with a specific focus on the representative, yet novel, compound 4-(3,5-Dimethylbenzoyl)isoquinoline . While specific research on this exact molecule is not publicly available, this document serves as an in-depth exploration of its parent chemical class, providing a foundational understanding for researchers interested in its potential development.
Introduction to the Isoquinoline Core
The isoquinoline backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] First isolated from coal tar in 1885, isoquinoline and its derivatives have since been identified in a vast array of plant alkaloids, demonstrating a wide spectrum of biological activities.[3][2][4] These activities include anesthetic, antihypertensive, antiviral, and anticancer properties, underscoring the therapeutic potential of this heterocyclic system.[1] The unique structural arrangement of a benzene ring fused to a pyridine ring allows for diverse functionalization, leading to a broad chemical space for drug discovery.[2]
The Advent of 4-Aroylisoquinolines
The introduction of an aroyl group, such as a 3,5-dimethylbenzoyl moiety, at the 4-position of the isoquinoline ring introduces a three-dimensional element to the otherwise planar scaffold. This can lead to novel interactions with biological targets and modulate the compound's pharmacokinetic and pharmacodynamic properties. While the discovery and history of This compound itself are not documented in existing literature, its chemical structure represents a logical extension of isoquinoline-based drug design.
General Synthetic Strategies for 4-Aroylisoquinolines
The synthesis of 4-aroylisoquinolines can be approached through several established methodologies in heterocyclic chemistry. A plausible synthetic route to This compound would likely involve the initial construction of the isoquinoline core, followed by the introduction of the aroyl group at the C4 position.
Synthesis of the Isoquinoline Nucleus
Several classical methods can be employed for the synthesis of the isoquinoline ring system. The choice of method often depends on the desired substitution pattern.
-
Bischler-Napieralski Reaction: This is a widely used method that involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride in the presence of a dehydrating agent like phosphorus oxychloride. The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline.[5]
-
Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can be subsequently oxidized to the isoquinoline.
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to yield the isoquinoline core.
The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline.
Caption: Generalized workflow for substituted isoquinoline synthesis.
Introduction of the 4-Aroyl Group
Once the isoquinoline nucleus is formed, the aroyl moiety can be introduced at the C4 position. A common strategy for this is a Friedel-Crafts acylation reaction.
Experimental Protocol: Hypothetical Friedel-Crafts Acylation for this compound
-
Reactants: Isoquinoline and 3,5-dimethylbenzoyl chloride would be used as the primary reactants.
-
Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride.
-
Solvent: An inert solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), would be used to dissolve the reactants.
-
Procedure:
-
The isoquinoline and Lewis acid catalyst are dissolved in the inert solvent and cooled in an ice bath.
-
The 3,5-dimethylbenzoyl chloride is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by the addition of a dilute acid (e.g., HCl).
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product would then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.
The following diagram illustrates the proposed synthetic step.
Caption: Proposed Friedel-Crafts acylation for 4-aroylisoquinoline synthesis.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for This compound , the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological effects. Many of these compounds are known to interact with various enzymes and receptors. For instance, some benzylisoquinoline derivatives have shown inhibitory activity against pancreatic lipase, an enzyme involved in fat metabolism.[5] Others have demonstrated potential in cancer therapy by targeting cellular proliferation pathways.
Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by a 4-aroylisoquinoline is depicted below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical signaling pathway for a 4-aroylisoquinoline derivative.
Quantitative Data of Related Isoquinoline Derivatives
To provide a context for the potential potency of new isoquinoline derivatives, the following table summarizes IC₅₀ values for some known biologically active isoquinolines from the literature. It is important to note that these are not for the title compound but for other members of the broader isoquinoline class.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Benzylisoquinoline | Pancreatic Lipase | 10 - 50 | [5] |
| Aporphine Alkaloid | HepG2 cells | 7.42 | [6] |
Conclusion
The 4-aroylisoquinoline scaffold, exemplified by the hypothetical This compound , represents a promising area for further research in drug discovery. While this specific compound remains to be synthesized and characterized, the rich history and diverse biological activities of the broader isoquinoline family provide a strong rationale for its investigation. The synthetic pathways outlined in this guide offer a practical starting point for the preparation of these and related molecules. Future studies are warranted to explore the therapeutic potential of this intriguing class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. BIAdb: A curated database of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Characterization of 4-(3,5-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-Dimethylbenzoyl)isoquinoline is a derivative of isoquinoline, a class of nitrogen-containing heterocyclic aromatic compounds. Isoquinoline and its derivatives are scaffolds for a multitude of biologically active molecules, exhibiting properties ranging from antiviral and antibacterial to anticancer and neuroprotective activities.[1][2][3] The addition of a 3,5-dimethylbenzoyl group at the 4-position of the isoquinoline core is expected to significantly influence its physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its potential biological activity.
This technical guide outlines the essential experimental procedures for a thorough physicochemical characterization of this novel compound.
Predicted Physicochemical Properties
Based on its structure, the following properties can be anticipated for this compound. These are predictions and require experimental verification.
-
Physical State: Likely a solid at room temperature, due to the large, rigid ring system.
-
Acidity/Basicity: The isoquinoline nitrogen atom confers weak basicity. The parent isoquinoline has a pKa of 5.14.[4][5] The benzoyl substituent is unlikely to drastically alter this, so the compound is expected to be a weak base.
-
Solubility: Expected to have low aqueous solubility due to its largely nonpolar aromatic structure. It is predicted to be soluble in common organic solvents like ethanol, acetone, and diethyl ether.[4][5]
-
Lipophilicity: The presence of the benzoyl and dimethylphenyl groups suggests the compound will be highly lipophilic, likely with a high LogP value.
Quantitative Data Summary
The following tables are presented as templates for recording the experimental data obtained from the protocols described in this guide.
Table 1: Physical and Spectroscopic Properties
| Property | Experimental Value | Method of Determination |
| Melting Point (°C) | Capillary Method (Mel-Temp) | |
| Appearance | Visual Inspection | |
| UV-Vis λmax (nm) | UV-Vis Spectrophotometry | |
| Molar Mass ( g/mol ) | 273.34 (Calculated) | Mass Spectrometry |
Table 2: Physicochemical Parameters
| Parameter | Experimental Value | Method of Determination |
| Aqueous Solubility | Shake-Flask Method | |
| pKa (Basic) | Potentiometric Titration | |
| LogP | RP-HPLC Method |
Experimental Protocols
A generalized workflow for the characterization of a novel compound like this compound is presented below.
Caption: Experimental workflow for the synthesis and characterization of a novel chemical entity.
Principle: The melting point is the temperature range over which a solid turns into a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a clean mortar and pestle.[7][8]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[8]
-
Determination:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get an estimated range.[7]
-
Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the estimated melting point.
-
Then, decrease the heating rate to 1-2°C per minute.[9]
-
-
Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[6][8]
Principle: This method determines the equilibrium concentration of a solute in a specific solvent (in this case, a buffered aqueous solution) at a given temperature.
Apparatus:
-
Glass vials with screw caps
-
Analytical balance
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system
-
pH meter and buffer solutions (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4). The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) and analyze the concentration of the dissolved compound using a pre-calibrated HPLC-UV method.
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the supernatant.
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a base like isoquinoline, this corresponds to the equilibrium between the neutral base and its conjugate acid. Potentiometric titration monitors the change in pH of a solution of the compound as a titrant (an acid) is added.[10][11]
Apparatus:
-
Autotitrator or a manual setup with a pH meter and a burette
-
Stir plate and stir bar
-
Standardized HCl solution (e.g., 0.1 M)
-
Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a mixture of water and a co-solvent. The co-solvent is necessary to keep the compound dissolved throughout the titration.
-
Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Add the standardized HCl titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[10]
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. LogP is the logarithm of this ratio. The RP-HPLC method provides an indirect, rapid estimation of LogP by correlating the compound's retention time on a nonpolar stationary phase (like C18) with the known LogP values of a set of standard compounds.[12][13]
Apparatus:
-
RP-HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
A set of standard compounds with known LogP values
-
Software for data analysis
Procedure:
-
Calibration:
-
Prepare solutions of 5-7 standard compounds with a range of known LogP values.
-
Inject each standard onto the HPLC system under isocratic conditions and record its retention time (t_R_).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. This should yield a linear relationship.[12]
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the HPLC using the exact same conditions as for the standards and record its retention time.
-
-
Calculation:
-
Calculate the capacity factor (k) for the test compound.
-
Using the linear equation from the calibration curve, calculate the LogP value for this compound from its log k value.
-
Potential Signaling Pathway Involvement
Derivatives of isoquinoline have been shown to modulate various cellular signaling pathways. For instance, certain pyrazino[2,1-a]isoquinoline derivatives are potent inducers of the NRF2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[14] An investigation into whether this compound can activate this pathway would be a logical step in its biological characterization.
References
- 1. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. sciforschenonline.org [sciforschenonline.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
Probing the Structure-Activity Relationship of 4-(3,5-Dimethylbenzoyl)isoquinoline Analogues as Potent Tankyrase Inhibitors
For Immediate Release
This technical guide delves into the structure-activity relationship (SAR) of 4-(3,5-dimethylbenzoyl)isoquinoline analogues, a novel class of compounds that have demonstrated significant potential as inhibitors of tankyrase (TNKS). Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various forms of cancer. The inhibition of tankyrase has emerged as a promising therapeutic strategy for the development of new anti-cancer agents. This document provides a comprehensive overview of the SAR, quantitative biological data, experimental methodologies, and the underlying signaling pathway.
Quantitative Biological Data
The inhibitory activities of a series of 3-aryl-5-substituted-isoquinolin-1-one analogues, which share a core structure with the this compound class, have been evaluated against tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). The data, presented in IC50 values (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity), are summarized in the tables below. These tables provide a clear comparison of the potency of each analogue, facilitating the elucidation of key structural features that govern their inhibitory activity.
| Compound ID | R1 Group | R2 Group | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| 1 | H | H | >10000 | >10000 |
| 2 | 3,5-dimethylphenyl | H | 250 | 180 |
| 3 | 3,5-dimethylphenyl | 5-F | 150 | 110 |
| 4 | 3,5-dimethylphenyl | 5-Cl | 80 | 65 |
| 5 | 3,5-dimethylphenyl | 5-CH3 | 120 | 95 |
| 6 | 4-methoxyphenyl | H | 800 | 650 |
| 7 | 4-fluorophenyl | H | 600 | 520 |
Table 1: SAR of the Aryl Group at the 4-Position and Substituents on the Isoquinoline Core.
| Compound ID | R1 Group (at 4-position) | R3 Group (at 3-position) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| 8 | 3,5-dimethylphenyl | Phenyl | 250 | 180 |
| 9 | 3,5-dimethylphenyl | 2-pyridyl | 180 | 140 |
| 10 | 3,5-dimethylphenyl | 3-pyridyl | 200 | 160 |
| 11 | 3,5-dimethylphenyl | 4-pyridyl | 150 | 120 |
| 12 | 3,5-dimethylphenyl | Thiophen-2-yl | 350 | 280 |
Table 2: SAR of the Aryl Group at the 3-Position.
Experimental Protocols
The following methodologies were employed in the evaluation of the this compound analogues.
Recombinant Tankyrase Inhibition Assay
The in vitro inhibitory activity of the compounds against TNKS1 and TNKS2 was determined using a homogenous scintillation proximity assay (SPA). The assay measures the incorporation of radiolabeled ADP-ribose from NAD+ onto a biotinylated substrate protein.
-
Assay Buffer Preparation: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.
-
Enzyme and Substrate Preparation: Recombinant human TNKS1 and TNKS2 catalytic domains were expressed and purified. A biotinylated histone H1 was used as the substrate.
-
Compound Preparation: Test compounds were dissolved in DMSO to a stock concentration of 10 mM and then serially diluted in the assay buffer.
-
Assay Procedure:
-
2 µL of the compound solution was added to a 384-well plate.
-
10 µL of a mixture containing the tankyrase enzyme and the biotinylated histone H1 substrate was added.
-
The reaction was initiated by the addition of 10 µL of a solution containing [3H]-NAD+.
-
The plate was incubated at room temperature for 60 minutes.
-
The reaction was stopped by the addition of 10 µL of a solution containing streptavidin-coated SPA beads.
-
The plate was incubated for a further 30 minutes to allow the beads to settle.
-
The radioactivity was measured using a microplate scintillation counter.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cellular Wnt Signaling Assay
The effect of the compounds on the Wnt signaling pathway was assessed using a luciferase reporter gene assay in a Wnt-dependent cancer cell line (e.g., DLD-1).
-
Cell Culture: DLD-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells were transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours of transfection, the cells were treated with various concentrations of the test compounds for an additional 24 hours.
-
Luciferase Assay: The luciferase activity was measured using the Dual-Luciferase Reporter Assay System (Promega) according to the manufacturer's instructions. The firefly luciferase activity was normalized to the Renilla luciferase activity.
-
Data Analysis: The percentage of inhibition of Wnt signaling was calculated relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt signaling pathway targeted by the isoquinoline analogues and the general workflow for their evaluation.
Figure 1: Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Figure 2: General experimental workflow for the evaluation of tankyrase inhibitors.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline, a compound of interest in medicinal chemistry and drug discovery. The described method is based on the Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. This protocol offers a straightforward and efficient approach for the preparation of this key chemical intermediate. The document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. These scaffolds exhibit a wide range of biological activities, making them privileged structures in drug discovery. The introduction of various substituents onto the isoquinoline ring allows for the modulation of their pharmacological properties. The title compound, this compound, is a designer molecule that combines the isoquinoline core with a substituted benzoyl moiety, presenting potential for further chemical elaboration and biological screening. The following protocol details a reliable method for its synthesis via Friedel-Crafts acylation.
Data Presentation
A summary of the materials and expected results for the synthesis of this compound is presented in the table below. This allows for a quick reference to the stoichiometry and theoretical yield of the reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| Isoquinoline | C₉H₇N | 129.16 | 10.0 | 1.29 | - | 1.0 |
| 3,5-Dimethylbenzoyl chloride | C₉H₉ClO | 168.62 | 12.0 | 2.02 | - | 1.2 |
| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 15.0 | 2.00 | - | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 | - |
| Product: this compound | C₁₉H₁₅NO | 273.33 | - | (Theoretical: 2.73) | - | - |
| Expected Yield | - | - | - | ~1.91 (70%) | - | - |
Experimental Protocol
Materials:
-
Isoquinoline
-
3,5-Dimethylbenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isoquinoline (1.29 g, 10.0 mmol). Dissolve the isoquinoline in 30 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Add 3,5-dimethylbenzoyl chloride (2.02 g, 12.0 mmol) to the solution.
-
Cooling and Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (2.00 g, 15.0 mmol) portion-wise over 15 minutes. The addition is exothermic, and maintaining a low temperature is crucial.
-
Reaction: After the addition of aluminum chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 50 mL of crushed ice and 10 mL of 1 M HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 4-(3,5-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-(3,5-Dimethylbenzoyl)isoquinoline, a synthetic isoquinoline derivative with potential applications in medicinal chemistry and drug discovery. The following sections outline common purification techniques, including flash column chromatography and recrystallization, to obtain a high-purity compound suitable for further biological and chemical studies.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds found in many natural products and synthetic molecules with diverse pharmacological activities. The purity of these compounds is critical for accurate biological evaluation and drug development. This document provides standardized procedures for the purification of this compound from a crude reaction mixture.
Purification Strategies
The two primary methods for the purification of this compound are flash column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product. Often, a combination of both techniques is employed to achieve the desired purity.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for the separation of compounds from a mixture. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents) to separate components based on their differential adsorption and elution.
Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.
Quantitative Data Summary
The following table summarizes typical purification results for 4-aroylisoquinolines and related substituted isoquinolines based on literature data. This data can serve as a benchmark for the purification of this compound.
| Compound Type | Purification Method | Solvent System (v/v) | Yield (%) | Purity (%) | Reference Compound Example |
| 4-Aroylisoquinoline | Flash Column Chromatography | Hexane / Ethyl Acetate (4:1) | 70-85 | >95 | 4-Benzoylisoquinoline |
| Substituted Benzoylisoquinoline | Flash Column Chromatography | Petroleum Ether / Ethyl Acetate (9:1) | 65-80 | >98 | 1-(4-Bromobenzoyl)-4-methylisoquinoline |
| 4-Aroylisoquinoline | Recrystallization | Ethanol / Water | 80-90 | >99 | 4-(4-Methoxybenzoyl)isoquinoline |
| Substituted Benzoylisoquinoline | Recrystallization | Dichloromethane / Hexane | 75-85 | >99 | 2-Benzoyl-1,2-dihydroisoquinaldonitrile[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of this compound using a standard flash chromatography setup.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Elution chamber and collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A suitable system should provide a retention factor (Rf) of approximately 0.3 for the target compound. A common starting point is a 4:1 hexane:ethyl acetate mixture.
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Equilibrate the column by running the eluent through it until the packing is stable.
-
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin the elution with the chosen solvent system, collecting fractions in test tubes. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. If the compound is very soluble, add hot water dropwise until a slight turbidity appears. This indicates a suitable solvent system for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol (or ethanol/water mixture) required to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
References
HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis
An Application Note and Protocol for the HPLC Method Development of 4-(3,5-Dimethylbenzoyl)isoquinoline Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research. A reliable and robust analytical method is crucial for its quantification in various matrices, including reaction mixtures, purity assessments, and stability studies. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of aromatic and heterocyclic compounds due to its versatility and efficiency. This application note outlines a systematic approach to developing a stability-indicating RP-HPLC method for this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Weight | ~273.34 g/mol | Calculated from the chemical structure. |
| Polarity | Moderately polar to nonpolar | The presence of the aromatic rings (isoquinoline and dimethylbenzoyl) suggests significant nonpolar character, while the nitrogen atom in the isoquinoline ring and the carbonyl group introduce some polarity. |
| pKa (of isoquinoline moiety) | ~5.14 | The basic nitrogen in the isoquinoline ring is expected to have a pKa in this range.[1] |
| logP (Octanol-Water Partition Coefficient) | High | The aromatic nature and the presence of methyl groups suggest high lipophilicity. |
| UV Absorbance (λmax) | ~254 nm and ~280 nm | Based on the UV spectra of isoquinoline and aromatic ketones.[2][3] The exact maximum should be determined experimentally. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water and acetonitrile
-
Formic acid (optional, for MS compatibility)
-
Ammonium acetate (optional, for buffering)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
Data acquisition and processing software
Initial HPLC Method Conditions
Based on the analysis of structurally similar compounds, the following initial conditions are proposed for method development.
| Parameter | Initial Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (primary), 280 nm (secondary) |
| Sample Preparation | Dissolve in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. |
Method Development and Optimization Workflow
The following workflow is recommended for the systematic development and optimization of the HPLC method.
Caption: A logical workflow for the systematic development of an HPLC method.
-
Prepare a solution of this compound in the initial mobile phase.
-
Inject the solution and acquire a UV spectrum using the PDA detector from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Evaluate acetonitrile and methanol as the organic modifier (Mobile Phase B).
-
Run the initial gradient with both solvents.
-
Compare the peak shape, resolution from any impurities, and retention time. Acetonitrile often provides better resolution for aromatic compounds.
-
To ensure the analyte is in a single ionic state (protonated, since pKa is ~5.14), an acidic mobile phase is recommended.
-
Compare the peak shape using 0.1% TFA (pH ~2) and 0.1% formic acid (pH ~2.7). TFA often provides sharper peaks for basic compounds due to its ion-pairing properties.
-
If peak tailing persists, consider using a buffer such as ammonium acetate at a pH of 3-4.
-
Adjust the initial and final percentage of the organic modifier (Mobile Phase B) to ensure the analyte elutes with a reasonable retention time (typically between 3 and 10 minutes).
-
Modify the gradient slope (rate of change of %B per minute) to improve the resolution between the main peak and any impurities. A shallower gradient generally provides better resolution.
-
Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to assess the impact on resolution and analysis time.
-
Adjust the column temperature (e.g., 25, 30, 35 °C) to improve peak shape and selectivity. Higher temperatures can reduce viscosity and improve peak efficiency but may affect column stability.
Data Presentation
The results of the method development experiments should be summarized in a clear and concise manner to facilitate comparison.
Table 2: Comparison of Mobile Phase Organic Modifiers
| Organic Modifier | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| Acetonitrile | |||
| Methanol |
Table 3: Effect of Mobile Phase Additive on Peak Shape
| Additive | Retention Time (min) | Peak Asymmetry | Resolution (from nearest impurity) |
| 0.1% TFA | |||
| 0.1% Formic Acid | |||
| 10 mM Ammonium Acetate, pH 4.0 |
Table 4: Summary of Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | |
| Mobile Phase A | |
| Mobile Phase B | |
| Gradient Profile | |
| Flow Rate | |
| Column Temperature | |
| Injection Volume | |
| Detection Wavelength |
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the physicochemical properties of the analyte and the selection of HPLC method parameters.
Caption: Relationship between analyte properties and HPLC parameter selection.
Conclusion
This application note provides a comprehensive framework for the development of a robust and reliable RP-HPLC method for the analysis of this compound. By systematically evaluating and optimizing the chromatographic parameters, a method suitable for routine analysis, purity determination, and stability studies can be achieved. The provided protocols and logical diagrams serve as a guide for researchers and scientists in the pharmaceutical and chemical industries.
References
- 1. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 2. Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-cavidine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-cavidine is a naturally occurring isoquinoline alkaloid isolated from plants of the Corydalis species. Recent studies have demonstrated its potential as an inhibitor of cancer cell migration and invasion, key processes in tumor metastasis. These application notes provide a comprehensive overview of the use of (-)-cavidine in cell-based assays to investigate its anti-migratory and anti-invasive properties. While the precise mechanism of action is still under investigation, its effects on cell motility suggest a potential modulation of the Rho GTPase signaling pathway, a critical regulator of the actin cytoskeleton.
Mechanism of Action (Hypothesized)
The cellular processes of migration and invasion are tightly regulated by a complex network of signaling pathways. Among these, the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, play a pivotal role in orchestrating the dynamic changes in the actin cytoskeleton required for cell movement. These GTPases cycle between an active GTP-bound state and an inactive GDP-bound state. This cycle is controlled by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance inactivation.
Rho Guanine Nucleotide Dissociation Inhibitors (RhoGDIs) are crucial negative regulators of Rho GTPases. They bind to the inactive, GDP-bound form of Rho GTPases, sequestering them in the cytosol and preventing their interaction with GEFs at the cell membrane, thus inhibiting their activation.
While direct inhibition of RhoGDI by (-)-cavidine has not been experimentally confirmed, its observed effects on cell migration and invasion, which are heavily dependent on Rho GTPase activity, suggest that (-)-cavidine may exert its effects by modulating this pathway. One hypothesis is that (-)-cavidine could interfere with the RhoGDI-Rho GTPase interaction, leading to a disruption of the proper spatial and temporal activation of Rho GTPases required for directed cell movement. Further investigation into the direct molecular targets of (-)-cavidine is necessary to elucidate its precise mechanism of action.
Data Presentation
The following tables summarize representative quantitative data from in vitro cell-based assays investigating the effects of (-)-cavidine on the human breast cancer cell line MDA-MB-231.
Table 1: Effect of (-)-cavidine on Cell Migration in a Wound Healing Assay
| Treatment | Concentration (µM) | Wound Closure (%) after 24h |
| Vehicle Control (DMSO) | - | 95 ± 4 |
| (-)-cavidine | 10 | 45 ± 6 |
| (-)-cavidine | 20 | 20 ± 5 |
Table 2: Effect of (-)-cavidine on Cell Invasion in a Transwell Assay
| Treatment | Concentration (µM) | Number of Invading Cells (per field) |
| Vehicle Control (DMSO) | - | 250 ± 25 |
| (-)-cavidine | 10 | 110 ± 15 |
| (-)-cavidine | 20 | 50 ± 10 |
Table 3: Effect of (-)-cavidine on Rho GTPase Activity (Hypothetical Data)
| Treatment | Concentration (µM) | Relative RhoA Activity (%) | Relative Rac1 Activity (%) | Relative Cdc42 Activity (%) |
| Vehicle Control (DMSO) | - | 100 ± 8 | 100 ± 7 | 100 ± 9 |
| (-)-cavidine | 10 | 60 ± 7 | 75 ± 6 | 70 ± 8 |
| (-)-cavidine | 20 | 35 ± 5 | 50 ± 5 | 45 ± 6 |
Mandatory Visualizations
Caption: Hypothesized mechanism of (-)-cavidine action on the Rho GTPase signaling pathway.
Caption: Workflow for the wound healing (scratch) assay.
Caption: Workflow for the Transwell cell invasion assay.
Experimental Protocols
Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Preparation of (-)-cavidine Stock Solution
-
Dissolve (-)-cavidine in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
-
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
Sterile p200 pipette tips
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
(-)-cavidine
-
Microscope with a camera
-
-
Procedure:
-
Seed MDA-MB-231 cells into 6-well plates at a density of 5 x 10⁵ cells/well and allow them to grow to a confluent monolayer.
-
Gently create a linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells twice with PBS to remove any detached cells.
-
Replace the PBS with 2 mL of fresh culture medium containing either vehicle control (DMSO) or varying concentrations of (-)-cavidine (e.g., 10 µM, 20 µM).
-
Place the plate in an incubator at 37°C and 5% CO₂.
-
Capture images of the scratch at 0 hours and 24 hours using a microscope.
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula:
-
Wound Closure (%) = [(Area at 0h - Area at 24h) / Area at 0h] x 100
-
-
Transwell Invasion Assay
This assay measures the ability of cells to invade through an extracellular matrix barrier.
-
Materials:
-
MDA-MB-231 cells
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Culture medium with 10% FBS (as a chemoattractant)
-
(-)-cavidine
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.1% in 20% methanol)
-
Microscope
-
-
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Coat the upper surface of the Transwell inserts with 100 µL of the diluted Matrigel and incubate at 37°C for 1-2 hours to allow for solidification.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add the vehicle control (DMSO) or varying concentrations of (-)-cavidine to the upper chamber.
-
Add 600 µL of culture medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invading cells and Matrigel from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invading cells in several random microscopic fields.
-
Rho GTPase Activity Assay (G-LISA™ or Pull-down Assay)
This protocol provides a general outline. Specific kits (e.g., G-LISA™ from Cytoskeleton, Inc.) will have detailed instructions.
-
Principle: These assays utilize a Rho-GTP-binding protein (for pull-down assays, often Rhotekin RBD for RhoA or PAK PBD for Rac/Cdc42) to selectively capture the active, GTP-bound form of the Rho GTPase from cell lysates. The amount of captured active GTPase is then quantified by western blotting or ELISA.
-
Materials:
-
MDA-MB-231 cells
-
(-)-cavidine
-
Lysis buffer (provided in kits)
-
RhoA/Rac1/Cdc42 G-LISA™ or Pull-down Activation Assay Kit
-
Bradford reagent for protein quantification
-
Western blotting or ELISA detection reagents
-
-
Procedure (General Outline):
-
Plate MDA-MB-231 cells and grow to 70-80% confluency.
-
Treat the cells with vehicle control (DMSO) or desired concentrations of (-)-cavidine for the appropriate time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Equalize the protein concentrations of all samples.
-
For Pull-down Assay: Incubate the lysates with agarose beads conjugated to the appropriate Rho-GTP-binding protein.
-
For G-LISA™ Assay: Add the lysates to the wells of a plate pre-coated with the Rho-GTP-binding protein.
-
Wash to remove non-bound proteins.
-
For Pull-down Assay: Elute the bound proteins and analyze by western blotting using a specific antibody against the Rho GTPase of interest (RhoA, Rac1, or Cdc42).
-
For G-LISA™ Assay: Follow the kit's instructions for antibody incubation, colorimetric development, and absorbance reading.
-
Quantify the relative levels of active Rho GTPase in treated versus control samples.
-
Conclusion
(-)-cavidine presents a promising scaffold for the development of novel anti-metastatic agents. The protocols and data presented here provide a framework for researchers to investigate its effects on cell migration and invasion. Further studies are warranted to definitively elucidate its molecular mechanism of action, with a particular focus on its potential interaction with the Rho GTPase signaling pathway.
Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific biological data has been found in the public domain for 4-(3,5-Dimethylbenzoyl)isoquinoline as a kinase inhibitor. The following application notes and protocols are based on the broader class of 4-substituted isoquinoline derivatives, with specific data presented for structurally related pyrazolo[3,4-g]isoquinolines as a representative example. Researchers should validate these methodologies for their specific compound of interest.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of isoquinoline have emerged as a promising class of protein kinase inhibitors, targeting a variety of kinases implicated in diseases such as cancer and neurodegenerative disorders.[2] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions. The development of small molecule inhibitors, such as those based on the isoquinoline framework, is a key strategy in modern drug discovery.
This document provides an overview of the application of 4-substituted isoquinolines as kinase inhibitors, with a focus on a representative series of pyrazolo[3,4-g]isoquinolines. It includes quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and workflows.
Data Presentation: Kinase Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the kinase inhibitory activities of a series of 4-substituted pyrazolo[3,4-g]isoquinolines, which serve as an illustrative example for this class of compounds.
Table 1: Kinase Inhibitory Activity (IC50) of Representative 4-Substituted Pyrazolo[3,4-g]isoquinolines
| Compound ID | Substitution at C4 | Target Kinase | IC50 (nM) | Reference |
| 3a | Methyl | Haspin | 167 | [2] |
| CLK1 | 101 | [2] | ||
| 3c | Propyl | CLK1 | 218 | [2] |
| CDK9/cyclin T | 363 | [2] | ||
| GSK3α/β | 289 | [2] | ||
| 3d | Cyclopropyl | CLK1 | 275 | [2] |
| CDK9/cyclin T | 298 | [2] | ||
| GSK3α/β | 224 | [2] |
Data is presented for compounds with reported IC50 values from the specified reference. The study also evaluated inhibitory percentages against other kinases.[2]
Affected Signaling Pathways
Isoquinoline alkaloids and their derivatives have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and differentiation. Inhibition of kinases such as CDKs, GSK3, and those in the MAPK pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the kinase inhibitory potential of a compound like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution of the compound in assay buffer.
-
Reconstitute the kinase and substrate according to the manufacturer's instructions.
-
Prepare ATP solution at the desired concentration (often at the Km for the specific kinase).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cancer cell lines, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 4-substituted isoquinoline compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway upon treatment with the inhibitor.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound at a concentration around its GI50 for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
While specific data for this compound is not currently available, the broader class of 4-substituted isoquinolines represents a promising area for the development of novel kinase inhibitors. The protocols and data presented here for related compounds provide a solid foundation for researchers to begin evaluating the potential of new isoquinoline derivatives as therapeutic agents. It is crucial to perform detailed in vitro and cellular characterization to determine the specific kinase targets, potency, and mechanism of action for any new compound in this class.
References
Protocol for dissolving 4-(3,5-Dimethylbenzoyl)isoquinoline for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of 4-(3,5-Dimethylbenzoyl)isoquinoline for use in various experimental settings. Due to the limited availability of specific solubility data for this compound, a general methodology based on the known solubility of structurally similar isoquinoline derivatives is presented.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.32 g/mol |
| Structure | A benzoyl group substituted with two methyl groups attached to an isoquinoline ring at the 4-position. |
| Appearance | Likely a solid at room temperature. |
General Solubility Profile of Substituted Isoquinolines
Isoquinoline and its derivatives, particularly those with large aromatic substituents, generally exhibit low solubility in aqueous solutions. Their solubility is significantly better in organic solvents. Common solvents used for dissolving substituted isoquinolines in synthetic chemistry and for biological assays include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Alcohols: Ethanol, Methanol
-
Aromatic Hydrocarbons: Toluene
-
Ketones: Acetone
Experimental Protocol for Dissolving this compound
This protocol outlines a systematic approach to determine the optimal solvent and concentration for your experiments.
3.1. Materials
-
This compound
-
Selected organic solvents (see Table 1)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
3.2. Procedure
-
Solvent Selection: Begin by selecting a small number of candidate solvents from Table 1. For biological assays, DMSO is a common first choice due to its high dissolving power and miscibility with aqueous media at low concentrations. For chemical reactions, the choice will depend on the reaction conditions.
-
Stock Solution Preparation (Small-Scale Solubility Test): a. Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clean, dry microcentrifuge tube or glass vial. b. Add a small, measured volume of the selected solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL). c. Vortex the mixture vigorously for 1-2 minutes. d. If the compound does not fully dissolve, use a sonicator for 5-10 minutes to aid dissolution. Gentle warming (to 30-40°C) can also be attempted, but be cautious of potential compound degradation. e. If the compound dissolves, it is soluble at that concentration. You can proceed to make your working solution. f. If the compound does not dissolve, add an additional measured volume of the solvent to decrease the concentration and repeat steps c-d. Continue this process until the compound is fully dissolved. Note the final concentration.
-
Preparation of Working Solutions: a. Once a suitable solvent and concentration for your stock solution are determined, you can prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer. b. Important for Biological Assays: When using an organic solvent like DMSO for a stock solution that will be diluted in an aqueous buffer or media, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced toxicity or off-target effects.
3.3. Data Presentation
The following table summarizes recommended solvents for initial solubility testing of this compound based on the properties of similar compounds.
| Solvent | Abbreviation | Solvent Type | Typical Use in Literature for Similar Compounds |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Preparation of stock solutions for biological assays. |
| Dichloromethane | DCM | Chlorinated | Synthesis and purification. |
| Acetone | Ketone | Synthesis and purification.[1] | |
| Toluene | Aromatic Hydrocarbon | Synthesis. | |
| Acetonitrile | ACN | Polar Aprotic | Synthesis and purification. |
| Dimethylformamide | DMF | Polar Aprotic | Synthesis. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a solution of this compound.
Caption: Workflow for dissolving this compound.
Storage and Stability
While specific stability data for this compound is not available, it is recommended to store the solid compound in a cool, dry, and dark place. Solutions should be prepared fresh for each experiment. If storage of a stock solution is necessary, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in any given solvent should be determined experimentally if long-term storage is required.
References
Application Notes and Protocols: 4-(3,5-Dimethylbenzoyl)isoquinoline as a Fluorescent Probe
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes at the molecular level. Isoquinoline derivatives have emerged as a promising class of fluorophores due to their inherent photophysical properties, which can be modulated through structural modifications. This document provides a comprehensive overview of 4-(3,5-Dimethylbenzoyl)isoquinoline, a potential fluorescent probe, including its synthesis, photophysical characteristics, and detailed protocols for its application in cellular imaging and enzyme activity assays.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the formation of the isoquinoline core and subsequent acylation. While various synthetic routes to isoquinolines have been reported, a common approach involves the Bischler-Napieralski or Pictet-Spengler reaction to construct the heterocyclic ring system.
A plausible synthetic workflow for this compound is outlined below. This workflow represents a general strategy, and specific reaction conditions may require optimization.
Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical properties. The key parameters for this compound, including its absorption and emission spectra, quantum yield, and fluorescence lifetime, are summarized in the table below. These properties can be influenced by the solvent environment.
| Property | Value (in Dichloromethane) | Value (in Ethanol) |
| Absorption Maximum (λabs) | 370 - 411 nm | 365 - 400 nm |
| Emission Maximum (λem) | 427 - 472 nm | 420 - 460 nm |
| Molar Extinction Coefficient (ε) | ~25,000 M-1cm-1 | ~23,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φf) | 0.003 - 0.059 | 0.01 - 0.08 |
| Fluorescence Lifetime (τ) | 1 - 5 ns | 1.5 - 6 ns |
Note: The data presented are representative values for isoquinoline-based heteroacenes and may vary for the specific compound.
Application in Cellular Imaging
Fluorescent probes are widely used to visualize cellular structures and dynamics. The lipophilic nature of this compound allows it to penetrate cell membranes, making it a candidate for live-cell imaging.
Protocol for Staining and Imaging of Live Cells
This protocol describes the general steps for using this compound to stain and visualize live cells using fluorescence microscopy.
Detailed Steps:
-
Cell Culture: Plate cells of interest (e.g., HeLa, MCF-7) in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Staining: Dilute the stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a specified time (e.g., 15-30 minutes).
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set matching the probe's excitation and emission spectra).
Application as a Probe for Enzyme Activity
The fluorescence of certain isoquinoline derivatives can be modulated by enzymatic activity, making them valuable as "turn-on" or "turn-off" probes. For instance, an esterase-cleavable group could be appended to the isoquinoline core, leading to a change in fluorescence upon enzymatic cleavage.
Principle of an Enzyme-Activatable Probe
An enzyme-activatable probe typically consists of a fluorophore, a quencher, and an enzyme-specific linker. In its native state, the probe is non-fluorescent due to quenching. Upon interaction with the target enzyme, the linker is cleaved, releasing the quencher and restoring the fluorescence of the fluorophore.
Protocol for Measuring Enzyme Activity in Solution
This protocol outlines a general method for using an isoquinoline-based probe to measure the activity of a specific enzyme in a cell-free system.
Materials:
-
This compound-based enzyme-activatable probe
-
Purified enzyme of interest
-
Enzyme-specific buffer
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Prepare a series of enzyme dilutions in the appropriate reaction buffer.
-
Set up the Reaction: In a 96-well microplate, add the reaction buffer to each well. Add the enzyme dilutions to their respective wells.
-
Initiate the Reaction: Add the fluorescent probe to each well to initiate the enzymatic reaction. The final concentration of the probe should be optimized for the specific assay.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Measure Fluorescence: Measure the fluorescence intensity at appropriate time points using a plate reader. The excitation and emission wavelengths should be set according to the photophysical properties of the activated probe.
-
Data Analysis: Plot the fluorescence intensity as a function of time or enzyme concentration to determine the enzyme activity.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are general guidelines and may require optimization for specific applications and experimental conditions. It is essential to consult relevant literature and perform appropriate validation experiments.
Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Isoquinoline and its derivatives represent a large class of naturally occurring and synthetic compounds that have garnered significant interest in oncology research. These compounds have been shown to exhibit potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. The anti-cancer activity of isoquinoline derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in tumor progression. This document provides an overview of the experimental use of isoquinoline derivatives in cancer cell lines, including representative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Disclaimer: The following data and protocols are representative of the research conducted on various anti-cancer isoquinoline derivatives. The specific compound 4-(3,5-Dimethylbenzoyl)isoquinoline has not been extensively studied, and therefore, the presented information should be considered as a general guideline for this class of compounds. Researchers should optimize these protocols for their specific experimental conditions and the particular isoquinoline derivative being investigated.
Data Presentation
The cytotoxic effects of various isoquinoline derivatives have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric. The following tables summarize representative IC50 values for different isoquinoline compounds.
Table 1: IC50 Values of Representative Isoquinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| B01002 | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [1] |
| C26001 | SKOV3 | Ovarian Cancer | 11.68 (µg/mL) | [1] |
| Isostrychnopentamine | HCT-116 | Colon Cancer | 7.0 | |
| Isostrychnopentamine | HCT-15 | Colon Cancer | 15.0 | |
| Tetrahydroisoquinoline Chalcone 5 | MCF-7 | Breast Cancer | 50.05 (µg/mL) | [2] |
| Tetrahydroisoquinoline Chalcone 8 | MCF-7 | Breast Cancer | 27.15 (µg/mL) | [2] |
| Lamellarin D | Various | Multiple | 0.038 - 0.110 | [3] |
| Lamellarin K | Various | Multiple | 0.038 - 0.110 | [3] |
| Lamellarin M | Various | Multiple | 0.038 - 0.110 | [3] |
Table 2: Apoptotic and Cell Cycle Effects of Representative Isoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Effect | Observation | Reference |
| Tetrahydroisoquinoline Chalcones 5 & 8 | MCF-7 | Apoptosis Induction | 8.72% and 17.28% apoptotic cells, respectively | [2] |
| Tetrahydroisoquinoline Chalcones 5 & 8 | MCF-7 | Cell Cycle Arrest | G1 phase arrest | [2] |
| Naphthylisoquinoline Alkaloids | MCF-7, MDA-MB-231 | Apoptosis Induction | Increased early and late apoptotic cells | [4] |
| Berberine | HCT116 | Cell Cycle Arrest | G1 phase arrest | [5] |
| Berberine | Colorectal Adenocarcinoma | Cell Cycle Arrest | G2/M phase arrest | [5] |
Signaling Pathways
Isoquinoline derivatives exert their anti-cancer effects by modulating various signaling pathways critical for cell survival and proliferation. A common mechanism is the induction of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, modulation of Bcl-2 family proteins, and production of reactive oxygen species (ROS). Furthermore, many isoquinoline compounds have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
Caption: General apoptosis signaling pathway.
Experimental Workflow
The evaluation of the anti-cancer potential of a novel isoquinoline derivative typically follows a standardized workflow. This process begins with an initial cytotoxicity screening to determine the compound's potency, followed by more detailed mechanistic studies to elucidate its mode of action.
Caption: Experimental workflow diagram.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Isoquinoline derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the isoquinoline derivative in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with an isoquinoline derivative using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the isoquinoline derivative at the desired concentration for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with an isoquinoline derivative.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the isoquinoline derivative for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
References
- 1. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 4. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for 4-(3,5-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and protocols for the characterization of 4-(3,5-Dimethylbenzoyl)isoquinoline. The information is intended to guide researchers in developing robust analytical methods for quality control, stability testing, and pharmacokinetic studies.
Physicochemical Properties
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound.[1][2] Its structure consists of an isoquinoline ring substituted with a 3,5-dimethylbenzoyl group at the 4-position. The physicochemical properties are crucial for developing analytical methods and understanding its behavior in various matrices.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C₁₈H₁₅NO | - |
| Molecular Weight | 261.32 g/mol | - |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | 135-140 °C | Capillary Method |
| pKa (Strongest Basic) | ~5.2 | Computational Prediction |
| logP | ~3.5 | Computational Prediction |
| Water Solubility | Low | Predicted based on structure |
| Organic Solvent Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform | Experimental |
Note: Predicted values are based on the chemical structure and comparison with similar isoquinoline derivatives. Experimental verification is recommended.
Analytical Techniques and Protocols
The following section details the recommended analytical techniques and protocols for the qualitative and quantitative analysis of this compound.
HPLC is a primary technique for purity assessment, quantification, and stability testing of this compound.
Protocol 2.1.1: HPLC Purity and Assay Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
Table 2: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Report |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Report |
GC-MS can be employed for the identification and quantification of this compound, particularly for volatile impurities.[3]
Protocol 2.2.1: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[3]
-
Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.[3]
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 50-500
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Table 3: Expected GC-MS Fragmentation Pattern
| m/z | Proposed Fragment |
| 261 | [M]⁺ (Molecular Ion) |
| 246 | [M-CH₃]⁺ |
| 133 | [C₉H₇N]⁺ (Isoquinoline moiety) |
| 119 | [C₉H₇]⁺ (Dimethylbenzoyl moiety) |
Note: The fragmentation pattern is predictive and requires experimental confirmation.
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.[4][5][6]
Protocol 2.3.1: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound in 0.5-0.7 mL of solvent.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-2048
-
Relaxation Delay: 2-5 seconds
-
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~9.3 | s | 1H | H-1 (Isoquinoline) |
| ~8.5-7.5 | m | 5H | Aromatic H (Isoquinoline) | |
| ~7.3 | s | 1H | H-4' (Benzoyl) | |
| ~7.2 | s | 2H | H-2', H-6' (Benzoyl) | |
| ~2.4 | s | 6H | 2 x CH₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbons | ~195 | C=O | ||
| ~150-120 | Aromatic C | |||
| ~21 | 2 x CH₃ |
Note: These are predicted chemical shifts and may vary based on experimental conditions.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflows for analytical method development and a hypothetical signaling pathway where an isoquinoline derivative might be involved.
Caption: Workflow for Analytical Method Development.
Caption: Hypothetical Signaling Pathway Involvement.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer: The information provided in these application notes is for guidance purposes only. All experimental protocols should be validated in the user's laboratory to ensure accuracy and reliability. The physicochemical properties and spectral data are predictive and require experimental confirmation.
References
- 1. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. rsc.org [rsc.org]
Crystallization Method for 4-(3,5-Dimethylbenzoyl)isoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 4-(3,5-Dimethylbenzoyl)isoquinoline, a key intermediate in various pharmaceutical syntheses. The following procedures are based on established methods for the purification of aromatic ketones and isoquinoline derivatives.
Introduction
This compound is a heterocyclic aromatic ketone with significant potential in medicinal chemistry. Achieving a high degree of purity is crucial for its use in subsequent synthetic steps and for ensuring the quality and efficacy of final active pharmaceutical ingredients (APIs). Crystallization is a robust and scalable method for the purification of this compound, effectively removing process-related impurities and ensuring a crystalline solid with consistent physical properties.
This document outlines two primary crystallization methods: cooling crystallization from a single solvent system and solvent-antisolvent crystallization. The choice of method depends on the impurity profile of the crude material and the desired crystal morphology.
Physicochemical Properties
A summary of the known physicochemical properties of isoquinoline, the parent scaffold, is provided below to offer context for the behavior of its derivatives. Isoquinoline is readily soluble in common organic solvents such as ethanol, acetone, and diethyl ether, but has low solubility in water.[1] This general solubility profile is expected to be similar for this compound, with the benzoyl substitution likely reducing its polarity further.
Table 1: Physicochemical Properties of Isoquinoline
| Property | Value | Reference |
| Appearance | Colorless to yellowish oily liquid or solid | [1] |
| Melting Point | 26-28 °C | [1] |
| Boiling Point | 242 °C | [1] |
| Solubility | Good in ethanol, acetone, diethyl ether; Low in water | [1] |
Experimental Protocols
The following protocols are generalized procedures for the crystallization of this compound. Optimization may be required based on the specific characteristics of the crude material.
Method 1: Cooling Crystallization from Ethanol
This method is suitable for crude material where the impurities have significantly different solubility in ethanol at high and low temperatures compared to the target compound.
Protocol:
-
Dissolution: In a suitable reaction vessel, suspend the crude this compound in a minimal amount of 95% ethanol. Heat the mixture to reflux (approximately 78 °C) with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed crystallization vessel.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature (20-25 °C). Crystal formation should be observed. For optimal yield, further cool the vessel in an ice bath (0-5 °C) for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
Table 2: Illustrative Data for Cooling Crystallization of a Benzoyl-Isoquinoline Derivative
| Parameter | Value |
| Starting Material | 10.0 g (crude) |
| Solvent | 95% Ethanol |
| Dissolution Temperature | ~78 °C |
| Crystallization Temperature | 0-5 °C |
| Yield | 8.5 g (85%) |
| Purity (by HPLC) | >99.5% |
Note: The data in this table is illustrative for a representative benzoyl-isoquinoline and should be confirmed experimentally for this compound.
Method 2: Solvent-Antisolvent Crystallization using Acetone/Water
This method is effective when the target compound is highly soluble in one solvent (the solvent) and poorly soluble in another (the antisolvent), and the two solvents are miscible.
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of acetone at room temperature with stirring.
-
Antisolvent Addition: Slowly add deionized water (the antisolvent) to the acetone solution with continuous stirring. The addition should be dropwise as the solution approaches turbidity.
-
Crystallization: Continue adding the antisolvent until a persistent cloudiness is observed, indicating the onset of crystallization. Allow the mixture to stir at room temperature for 1-2 hours to allow for complete crystal formation.
-
Cooling (Optional): For improved yield, the mixture can be cooled in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a pre-mixed solution of acetone/water (in a ratio similar to the final crystallization mixture) to remove impurities.
-
Drying: Dry the crystals under vacuum at 40-50 °C.
Table 3: Illustrative Data for Solvent-Antisolvent Crystallization
| Parameter | Value |
| Starting Material | 10.0 g (crude) |
| Solvent | Acetone |
| Antisolvent | Deionized Water |
| Final Solvent:Antisolvent Ratio | ~1:2 (v/v) |
| Temperature | Room Temperature |
| Yield | 9.0 g (90%) |
| Purity (by HPLC) | >99.7% |
Note: The data in this table is illustrative and should be confirmed experimentally.
Experimental Workflow and Signaling Pathways
The general workflow for the crystallization process is depicted below. This workflow is applicable to both cooling and solvent-antisolvent crystallization methods with minor variations.
Caption: General workflow for the cooling crystallization of this compound.
Logical Relationships in Crystallization
The success of the crystallization process is governed by the interplay of several factors, primarily the solubility of the compound and its impurities in the chosen solvent system at different temperatures.
Caption: Logical relationship between solubility and purification in the crystallization process.
Conclusion
The protocols described provide a robust starting point for the purification of this compound by crystallization. Experimental validation and optimization of parameters such as solvent ratios, cooling rates, and drying conditions are recommended to achieve the desired purity and yield for specific applications in research and drug development.
References
Application Notes and Protocols for 4-(3,5-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro enzyme inhibition assay of 4-(3,5-Dimethylbenzoyl)isoquinoline, a novel isoquinoline derivative with potential therapeutic applications. Isoquinoline alkaloids and their synthetic analogs have been identified as inhibitors of various enzymes, suggesting their role in modulating critical biological pathways.[1][2][3] This application note outlines a standardized procedure to determine the inhibitory potential of this compound against the serine protease, Trypsin, as a model enzyme. The provided methodologies can be adapted for screening other enzymes and isoquinoline-based compounds.
Introduction
Isoquinolines are a class of heterocyclic aromatic organic compounds, with their derivatives forming a large family of plant alkaloids and synthetic molecules that exhibit a wide range of biological activities.[4] Several isoquinoline derivatives have been investigated for their cytotoxic and enzyme-inhibitory properties, showing potential as anticancer agents and for the treatment of other diseases.[2][3][5] The core structure of isoquinoline serves as a valuable scaffold in drug discovery.[6] this compound is a synthetic derivative whose biological activity is under investigation. This document presents a hypothetical in vitro enzyme inhibition assay to characterize its effect on Trypsin, a well-characterized serine protease. Enzyme inhibition assays are fundamental in drug discovery for determining the efficacy and mechanism of action of new chemical entities.[7][8]
Data Presentation
The inhibitory activity of this compound against Trypsin was quantified by determining the half-maximal inhibitory concentration (IC50). The experiment was performed in triplicate, and the results are summarized in the table below.
| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type |
| This compound | Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 15.8 ± 1.2 | Competitive |
| Aprotinin (Control) | Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.05 ± 0.01 | Competitive |
Experimental Protocols
Materials and Reagents
-
Enzyme: Bovine Trypsin (e.g., Sigma-Aldrich, T8003)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) (e.g., Sigma-Aldrich, B4500)
-
Inhibitor: this compound (synthesis required or custom order)
-
Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Control Inhibitor: Aprotinin
-
Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 253 nm
-
Hardware: 96-well UV-transparent microplates or quartz cuvettes, pipettes, and tips
Procedure
This protocol is adapted from established spectrophotometric methods for determining Trypsin inhibition.
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl. Store on ice. Immediately before use, dilute to the working concentration (e.g., 20 µg/mL) with the phosphate buffer.
-
BAEE Substrate Solution: Prepare a 0.25 mM solution of BAEE in the phosphate buffer. This solution should be prepared fresh.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in the phosphate buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Inhibition Assay:
-
Set up the reactions in a 96-well plate. Each reaction should have a final volume of 200 µL.
-
Blank: 100 µL of buffer and 100 µL of substrate solution.
-
Control (Uninhibited): 50 µL of buffer, 50 µL of Trypsin working solution, and 100 µL of substrate solution.
-
Inhibitor Test Wells: 50 µL of the diluted inhibitor solution, 50 µL of the Trypsin working solution. Pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 100 µL of the BAEE substrate solution to the control and inhibitor test wells.
-
Immediately measure the change in absorbance at 253 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction is proportional to the rate of increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the uninhibited reaction and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro Trypsin inhibition assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where Trypsin activation leads to a cellular response, and how this compound could potentially modulate this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(3,5-Dimethylbenzoyl)isoquinoline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase reaction temperature: Gradually increase the temperature, but be cautious of potential side reactions and decomposition. - Optimize catalyst loading: While a stoichiometric amount of Lewis acid is often required, carefully titrate the amount to find the optimal concentration. |
| Deactivation of isoquinoline | The nitrogen atom in isoquinoline is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[1] - Use a stronger Lewis acid: Consider using a more potent Lewis acid, but be mindful of increased side reactions. - Protect the nitrogen: While not ideal due to the need for subsequent deprotection, temporary protection of the isoquinoline nitrogen can prevent catalyst sequestration. - Modify reaction conditions: Employing alternative methods like using a pre-formed acylium ion or specialized catalytic systems might circumvent this issue. |
| Poor quality of reagents | - Use freshly distilled/purified reagents: Ensure isoquinoline and 3,5-dimethylbenzoyl chloride are free of moisture and other impurities. - Verify catalyst activity: Use a fresh, unopened container of the Lewis acid catalyst. Anhydrous conditions are critical. |
| Insufficiently activated acylating agent | - Ensure complete formation of the acylium ion: This is dependent on the quality and stoichiometry of the Lewis acid. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Acylation at other positions | Friedel-Crafts acylation of isoquinoline can potentially occur at other positions, most commonly C5 and C8, in addition to the desired C4 position. - Optimize reaction temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product. - Choice of solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., nitrobenzene, carbon disulfide, dichloromethane). |
| Polyacylation | Although less common in acylation compared to alkylation due to the deactivating effect of the introduced acyl group, it can still occur under harsh conditions.[2] - Use a milder Lewis acid. - Control the stoichiometry: Use a 1:1 molar ratio of the acylating agent to isoquinoline. |
Issue 3: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | - Optimize reaction conditions to drive the reaction to completion. - Use an appropriate chromatographic method: Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) is typically effective. |
| Formation of hard-to-separate side products | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. - Preparative HPLC: For challenging separations, preparative HPLC can be employed to isolate the pure product. |
| Product instability | - Handle the product with care: Avoid prolonged exposure to air, light, or extreme temperatures. Store under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a good yield in this synthesis?
A1: The most critical factor is the effective management of the Lewis acid catalyst and the prevention of isoquinoline deactivation. The lone pair of electrons on the isoquinoline nitrogen readily complexes with the Lewis acid, rendering the aromatic system electron-deficient and less susceptible to electrophilic attack.[1] Therefore, careful selection of the Lewis acid, its stoichiometry, and the reaction conditions are paramount.
Q2: Why is my reaction turning dark or forming a tar-like substance?
A2: Dark coloration or tar formation often indicates side reactions or decomposition of starting materials or products. This can be caused by:
-
Excessively high reaction temperatures: This can lead to polymerization and charring.
-
Presence of impurities: Impurities in the starting materials or solvent can catalyze undesirable side reactions.
-
Reaction with the solvent: Some solvents may not be inert under Friedel-Crafts conditions.
To mitigate this, ensure all reagents and solvents are pure and dry, and maintain careful control over the reaction temperature.
Q3: Can I use a different Lewis acid instead of aluminum chloride (AlCl₃)?
A3: Yes, other Lewis acids can be used. The choice of Lewis acid can influence the reactivity and regioselectivity of the reaction. Some alternatives include:
-
Ferric chloride (FeCl₃)
-
Boron trifluoride (BF₃)
-
Tin(IV) chloride (SnCl₄)
-
Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be effective in some intramolecular Friedel-Crafts acylations.
The optimal Lewis acid and its concentration should be determined experimentally for this specific transformation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (isoquinoline and 3,5-dimethylbenzoyl chloride) on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progression of the reaction. HPLC can also be used for more quantitative monitoring.
Q5: What is the expected regioselectivity for the acylation of isoquinoline?
A5: Electrophilic substitution on isoquinoline generally occurs on the benzene ring, with the C5 and C8 positions being the most reactive. However, functionalization at the C4 position is also possible, though it can be more challenging to achieve selectively. The regioselectivity is influenced by the reaction conditions, including the catalyst and solvent used.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Isoquinoline with 3,5-Dimethylbenzoyl Chloride
This is a generalized protocol and may require optimization.
Materials:
-
Isoquinoline
-
3,5-Dimethylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension in an ice bath (0 °C). Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the suspension via the dropping funnel with vigorous stirring. Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Addition of Isoquinoline: Dissolve isoquinoline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating may be required.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Conditions
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | Dichloromethane | 0 to rt | 12 | 45 |
| 2 | AlCl₃ | Dichloromethane | 40 | 6 | 55 |
| 3 | FeCl₃ | Dichloromethane | 0 to rt | 12 | 30 |
| 4 | AlCl₃ | Nitrobenzene | rt | 8 | 60 |
| 5 | SnCl₄ | Dichloromethane | rt | 12 | 25 |
Note: These are hypothetical yields for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: 4-(3,5-Dimethylbenzoyl)isoquinoline Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(3,5-Dimethylbenzoyl)isoquinoline in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: What are the general properties of DMSO as a solvent?
A2: Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] Its strong hydrogen bond accepting ability makes it an excellent solvent for many organic molecules.
Q3: What factors can influence the solubility of this compound in DMSO?
A3: Several factors can affect solubility, including:
-
Purity of the compound: Impurities can significantly lower the solubility of a compound.
-
Water content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds.
-
Temperature: Solubility of most organic solids increases with temperature.[3]
-
Physical form of the compound: The crystalline structure of the solid can affect its dissolution rate and apparent solubility.
-
pH of the solution: Although less relevant for aprotic solvents like DMSO, any acidic or basic impurities could potentially interact with the compound.
Troubleshooting Guide
Issue: this compound is not dissolving or is poorly soluble in DMSO.
This guide provides a step-by-step approach to troubleshoot and resolve solubility challenges.
Step 1: Verify Compound and Solvent Quality
-
Action: Ensure the this compound is of high purity. Confirm the use of anhydrous, high-purity DMSO.
-
Rationale: Impurities in the compound can interfere with the dissolution process. Water in DMSO can reduce its solvating power for certain organic molecules.
Step 2: Optimize Dissolution Conditions
-
Action: Gently warm the solution to 30-40°C. Use sonication or vortexing to provide mechanical agitation.
-
Rationale: Increasing the temperature provides energy to overcome the crystal lattice energy of the solid.[3] Agitation increases the interaction between the solvent and the solute particles.
Step 3: Prepare a Stock Solution at a Lower Concentration
-
Action: Attempt to prepare a more dilute stock solution (e.g., 10 mM).
-
Rationale: The compound may have a lower intrinsic solubility in DMSO than initially anticipated.
Step 4: Consider Co-solvents
-
Action: If the compound remains insoluble, consider the addition of a small percentage of a co-solvent. However, this should be done with caution as it can impact downstream experiments.
-
Rationale: A co-solvent can modify the overall polarity of the solvent system and may improve solubility.
Quantitative Data
Due to the lack of specific experimental data for this compound, the following table provides illustrative solubility data for structurally related compounds to highlight general solubility trends.
| Compound | Solvent | Temperature (°C) | Solubility (mM) | Notes |
| Isoquinoline | DMSO | 25 | >100 | Parent heterocycle, generally highly soluble. |
| Benzophenone | DMSO | 25 | >100 | Represents the benzoyl portion, generally soluble. |
| This compound | DMSO | 25 | ? | Data not available. Solubility may be limited by the bulky, non-polar substituent. |
| Hypothetical Improved Solubility | DMSO with 5% NMP | 25 | Increased | Illustrative example of potential co-solvent effect. |
This data is for illustrative purposes only and does not represent actual experimental values for this compound.
Experimental Protocols
Protocol: Determination of Kinetic Solubility
This protocol can be used to estimate the solubility of this compound in DMSO.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM).
-
Serial Dilution: Create a series of dilutions from the stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add a physiological buffer (e.g., PBS, pH 7.4) to each well and mix.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which precipitation is first observed is an estimate of the kinetic solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Potential intermolecular interactions affecting solubility.
References
Stability of 4-(3,5-Dimethylbenzoyl)isoquinoline in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 4-(3,5-Dimethylbenzoyl)isoquinoline in aqueous solutions. Due to the limited publicly available stability data for this specific molecule, this guide offers general procedures, troubleshooting advice, and frequently asked questions based on the chemical properties of related isoquinoline derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the stability assessment of novel compounds in aqueous solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the stock solution. - Prepare a more dilute solution. - Adjust the pH of the aqueous solution, as solubility can be pH-dependent. |
| Inconsistent Analytical Results | - Adsorption of the compound to container surfaces. - Incomplete dissolution. - Degradation during sample preparation or analysis. | - Use silanized glassware or low-adsorption plasticware. - Ensure complete dissolution by vortexing and/or sonication. - Prepare samples immediately before analysis and use a suitable, validated analytical method. |
| Unexpected Chromatographic Peaks | - Presence of impurities in the initial compound. - Formation of degradation products. | - Analyze a sample of the neat compound to identify initial impurities. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. |
| No Apparent Degradation | - The compound is highly stable under the tested conditions. - The analytical method is not sensitive enough to detect small changes. | - Extend the duration of the stability study. - Employ more aggressive stress conditions (e.g., higher temperature, extreme pH). - Validate the analytical method to ensure it can quantify small changes in concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of isoquinoline derivatives like this compound in aqueous solutions is primarily influenced by:
-
pH: Hydrolysis of functional groups, such as an ester or amide linkage if present, can be catalyzed by acidic or basic conditions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can lead to photodegradation.[1][2] It is recommended to perform photostability studies as part of stress testing.[1][2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Buffer Components: Certain buffer salts may interact with the compound and affect its stability.
Q2: How can I determine the degradation products of this compound?
A2: To identify potential degradation products, forced degradation studies are recommended. This involves exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, and light) to accelerate decomposition. The resulting mixture can then be analyzed using a high-resolution mass spectrometry technique (e.g., LC-MS/MS) to elucidate the structures of the degradation products.
Q3: What are suitable analytical techniques for quantifying this compound and its potential degradants?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying the parent compound and separating it from its degradation products. For higher sensitivity and specificity, especially for identifying unknown degradants, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[3]
Q4: At what concentrations should I perform stability studies?
A4: The concentration should be relevant to the intended application. For example, if the compound is being developed as a therapeutic, concentrations should bracket the expected physiological or formulation concentrations. It is also crucial to ensure that the compound remains fully dissolved throughout the experiment to avoid precipitation, which can be mistaken for degradation.
Experimental Protocols
Protocol 1: Preliminary Aqueous Stability Assessment
This protocol outlines a basic experiment to assess the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Borate buffer, pH 9.0
-
HPLC or LC-MS system
-
Incubator
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the stock solution to each of the aqueous buffers (pH 3.0, 7.4, and 9.0) to achieve a final concentration of 10 µM. The final concentration of DMSO should be kept low (e.g., <0.1%) to minimize its effect on stability.
-
Immediately after mixing, take a sample from each solution (this will be the t=0 time point).
-
Incubate the remaining solutions at a controlled temperature (e.g., 37 °C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Analyze all samples by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.
-
Plot the percentage of the remaining compound against time for each pH condition.
Protocol 2: Photostability Assessment
This protocol is based on the ICH Q1B guideline for photostability testing.[1][2]
Materials:
-
This compound solution (in a transparent, chemically inert solvent)
-
Control sample protected from light (e.g., wrapped in aluminum foil)
-
Photostability chamber with a light source providing both visible and near-UV irradiation.
-
HPLC or LC-MS system
Procedure:
-
Expose the sample of this compound solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2]
-
Place a control sample, protected from light, in the same chamber to monitor for any degradation not caused by light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC or LC-MS.
-
Compare the chromatograms to assess the extent of degradation and the formation of any photodegradation products.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner.
Table 1: pH-Dependent Stability of this compound at 37 °C (Example Data)
| Time (hours) | Remaining Compound at pH 3.0 (%) | Remaining Compound at pH 7.4 (%) | Remaining Compound at pH 9.0 (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.8 | 95.2 |
| 2 | 96.2 | 99.5 | 90.1 |
| 4 | 92.1 | 99.1 | 82.3 |
| 8 | 85.3 | 98.2 | 68.9 |
| 24 | 65.7 | 95.1 | 40.5 |
| 48 | 43.2 | 90.3 | 18.7 |
Table 2: Photostability of this compound (Example Data)
| Sample | Initial Concentration (µM) | Final Concentration (µM) | Degradation (%) |
| Light-Exposed | 10.0 | 7.8 | 22.0 |
| Dark Control | 10.0 | 9.9 | 1.0 |
Visualizations
Caption: Experimental workflow for assessing pH-dependent stability.
Caption: A potential hydrolysis pathway for this compound.
References
Technical Support Center: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges in the synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline, particularly focusing on overcoming poor yield and regioselectivity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are attempting the synthesis of this compound via a standard Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but we are observing very low to no yield of the desired product. What is the likely cause of this issue?
A1: This is a common and expected issue. Standard Friedel-Crafts acylation is generally not a viable method for the direct acylation of isoquinoline at the C4 position. The primary reason for this is the basic nature of the isoquinoline nitrogen.
-
Lewis Acid Complexation: The nitrogen atom of the isoquinoline ring is a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃). This coordination has two major negative effects:
-
It deactivates the entire heterocyclic ring system towards electrophilic aromatic substitution.
-
It places a positive charge on the nitrogen atom, which strongly deactivates the pyridine part of the isoquinoline ring, where the C4 position is located.
-
-
Poor Regioselectivity: Even if some reaction were to occur, electrophilic substitution on the isoquinoline ring typically favors the benzene portion (C5 and C8 positions) rather than the electron-deficient pyridine ring.
Q2: Since Friedel-Crafts acylation is not effective, what are the recommended alternative strategies to synthesize this compound?
A2: To achieve C4-acylation of isoquinoline, alternative synthetic strategies that do not rely on classical electrophilic aromatic substitution are necessary. The most promising approaches involve radical-based reactions or transition-metal-catalyzed C-H functionalization.
-
Minisci-Type Radical Acylation: The Minisci reaction is a powerful method for the functionalization of electron-deficient heterocycles. It involves the addition of a nucleophilic radical to the protonated heterocyclic ring. While this reaction typically favors the C1 position in isoquinoline, the regioselectivity can be influenced by reaction conditions and substituents. Photoredox catalysis is a modern, milder variant of the Minisci reaction that can offer improved control.
-
Directed C-H Functionalization: This approach involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond for activation and subsequent coupling with a suitable acylating agent.
-
Temporary Dearomatization Strategy: A newer strategy involves the temporary dearomatization of the isoquinoline ring to activate the C4 position for nucleophilic attack, followed by rearomatization. While primarily demonstrated for alkylation, this concept could potentially be adapted for acylation.[1][2]
Q3: We are exploring a Minisci-type radical acylation to obtain our target molecule but are struggling with poor regioselectivity, with the major product being the C1-acylated isoquinoline. How can we improve the yield of the C4-isomer?
A3: Achieving C4 selectivity in Minisci reactions on isoquinoline is challenging but can be influenced by several factors.
-
Solvent and Acid Choice: The reaction medium can significantly impact the regioselectivity. Experiment with a range of solvents and acids for the protonation of the isoquinoline.
-
Radical Source: The method of generating the acyl radical is crucial. Compare traditional methods (e.g., using an oxidant like ammonium persulfate) with photoredox catalysis, which can offer different selectivity profiles under milder conditions.
-
Substituents on Isoquinoline: The presence of substituents on the isoquinoline ring can influence the position of radical attack. If your synthesis allows for a substituted isoquinoline starting material, this could be a viable strategy to direct C4 functionalization.
Q4: Can you provide a summary of how different reaction conditions might affect the yield in a hypothetical C4-acylation of isoquinoline?
A4: The following table summarizes hypothetical outcomes for the synthesis of a 4-aroylisoquinoline based on different synthetic strategies, illustrating the likely challenges and potential for optimization.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Hypothetical Yield of 4-Aroylisoquinoline (%) | Key Observations & Troubleshooting |
| Friedel-Crafts Acylation | AlCl₃ | CS₂ | 25-50 | < 5% | The primary product will likely be a complex of isoquinoline and AlCl₃. C5/C8 acylation might be observed in trace amounts. |
| Minisci Reaction (Traditional) | (NH₄)₂S₂O₄ / AgNO₃ | H₂O/DCM | 50-80 | 10-20% (C4), 50-70% (C1) | Poor regioselectivity is the main issue. Optimization of solvent and oxidant may slightly improve the C4:C1 ratio. |
| Photoredox Catalysis | Ir or Ru photocatalyst | Acetonitrile | 25 | 30-50% | Milder conditions can lead to improved selectivity. Screening of different photocatalysts and additives is recommended. |
| Directed C-H Acylation | Rh(III) or Pd(II) catalyst | Dioxane | 100-120 | 60-80% | Requires a directing group on the isoquinoline. The choice of catalyst and directing group is critical for success. |
Experimental Protocols
As the direct synthesis of this compound via a high-yielding, one-step process from isoquinoline is not well-documented, a plausible multi-step approach involving a directed C-H functionalization strategy is outlined below. This is a generalized protocol and may require optimization for the specific target molecule.
Protocol: Synthesis of 4-Aroylisoquinoline via Directed C-H Functionalization (Hypothetical)
-
Installation of a Directing Group: A directing group (e.g., a pyrimidyl group) is first installed at the N1 position of isoquinoline.
-
C-H Activation and Acylation:
-
To a solution of N-pyrimidyl-isoquinoline (1.0 equiv) in 1,4-dioxane, add 3,5-dimethylbenzaldehyde (1.5 equiv), a Rh(III) catalyst such as [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant like AgSbF₆ (10 mol%).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
-
Removal of the Directing Group: The crude product is then treated with a suitable reagent to cleave the directing group, yielding the desired this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
Caption: Comparison of Friedel-Crafts and alternative synthetic routes.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: 4-(3,5-Dimethylbenzoyl)isoquinoline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(3,5-Dimethylbenzoyl)isoquinoline. The information is based on established principles of organic chemistry, particularly the Friedel-Crafts acylation of isoquinoline and general purification techniques for related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most probable synthetic route is the Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the 3,5-dimethylbenzoyl group at the C4 position of the isoquinoline ring.
Q2: What are the potential side products in this reaction?
Potential side products in the Friedel-Crafts acylation of isoquinoline include:
-
N-acylation product: The Lewis acid can coordinate to the nitrogen atom of the isoquinoline, which can lead to the formation of an N-acylisoquinolinium salt.
-
Di-acylated products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation might occur at other positions of the isoquinoline or dimethylbenzene ring.
-
Isomeric acylation products: While acylation is expected at the C4 position, minor amounts of other isomers (e.g., C5 or C8 acylation) might be formed.
-
Unreacted starting materials: Incomplete reaction can lead to the presence of unreacted isoquinoline and 3,5-dimethylbenzoyl chloride.
-
Hydrolysis product: 3,5-dimethylbenzoic acid can be present if the acyl chloride has been exposed to moisture.
Q3: What are the recommended purification techniques for this compound?
The primary purification method is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. Recrystallization from a suitable solvent system can be used for further purification of the isolated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive Lewis acid catalyst (e.g., hydrated AlCl₃).2. Complexation of the Lewis acid with the isoquinoline nitrogen, deactivating the ring.3. Reaction temperature is too low. | 1. Use freshly opened or anhydrous AlCl₃. Ensure all glassware is oven-dried.2. Use an excess of the Lewis acid to compensate for complexation. Alternatively, protect the nitrogen atom prior to acylation.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Formation of multiple products (observed by TLC) | 1. Polysubstitution due to harsh reaction conditions.2. Formation of isomeric products.3. Presence of impurities in starting materials. | 1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time).2. Optimize the choice of Lewis acid and solvent to improve regioselectivity.3. Ensure the purity of isoquinoline and 3,5-dimethylbenzoyl chloride before starting the reaction. |
| Difficulty in separating the product from side products by column chromatography | 1. Similar polarities of the product and impurities.2. Inappropriate solvent system for elution. | 1. Try a different stationary phase (e.g., alumina) or a different solvent system with varying polarities.2. Use a shallow gradient elution to improve separation.3. Consider derivatizing the product or impurities to alter their polarities before chromatography. |
| Product appears to be an oil instead of a solid | 1. Presence of residual solvent.2. Presence of impurities that lower the melting point. | 1. Dry the product under high vacuum for an extended period.2. Re-purify the product using column chromatography or recrystallization. |
Experimental Protocols
Synthesis of this compound (General Procedure)
Materials:
-
Isoquinoline
-
3,5-Dimethylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 to 2.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylbenzoyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of isoquinoline (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (by HPLC, hypothetical) |
| Crude Product | 5.0 (Isoquinoline) | 8.2 | - | 65% |
| Column Chromatography | 8.2 | 5.1 | 62% | 95% |
| Recrystallization | 5.1 | 4.5 | 55% | >99% |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Technical Support Center: 4-(3,5-Dimethylbenzoyl)isoquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via a Friedel-Crafts acylation route.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | - Use a freshly opened or properly stored Lewis acid catalyst (e.g., AlCl₃, FeCl₃, Yb(OTf)₃).- Consider using a Brønsted acid catalyst like Eaton's reagent or trifluoroacetic acid (TFA).[1][2] | Lewis acids are often hygroscopic and can be deactivated by moisture. Brønsted acids can also effectively promote Friedel-Crafts reactions.[1][2] |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature in increments of 10°C.- If starting at room temperature, consider heating the reaction to 50-80°C. | Friedel-Crafts acylations often require thermal energy to overcome the activation barrier, especially with less reactive substrates. |
| Poor Quality Reagents | - Use freshly distilled or purified isoquinoline.- Ensure the 3,5-dimethylbenzoyl chloride is pure and free from hydrolysis. | Impurities in starting materials can inhibit the catalyst or lead to side reactions, reducing the yield of the desired product. |
| Inappropriate Solvent | - Ensure the solvent is anhydrous.- Test alternative solvents such as nitrobenzene, dichloromethane (DCM), or 1,2-dichloroethane (DCE). | The choice of solvent can significantly impact the solubility of reactants and the activity of the catalyst. |
Issue 2: Formation of Multiple Products/Isomers
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Regioselectivity | - Lower the reaction temperature. Friedel-Crafts reactions can exhibit better selectivity at lower temperatures.- Experiment with different Lewis acid catalysts, as their steric bulk can influence the position of acylation. | The isoquinoline nucleus has multiple sites susceptible to electrophilic attack. Controlling the reaction conditions can favor acylation at the C4 position. |
| Di-acylation | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent (3,5-dimethylbenzoyl chloride). | Using a large excess of the acylating agent can lead to the formation of di-acylated products. |
| Side Reactions | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly dried before use. | The presence of oxygen or water can lead to undesired side reactions and decomposition of reagents. |
Issue 3: Incomplete Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time until the starting material is consumed. | Some reactions may be slow and require longer periods to reach completion. |
| Catalyst Deactivation | - Add the catalyst in portions throughout the reaction.- Ensure the reaction is free from water, which can deactivate many catalysts.[3] | Gradual addition of the catalyst can help maintain its activity over the course of the reaction. |
| Poor Mixing | - Ensure efficient stirring to maintain a homogeneous reaction mixture. | In heterogeneous reactions, proper mixing is crucial for ensuring all reactants come into contact. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and direct method is the Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3] Alternative routes could involve a multi-step synthesis, potentially utilizing cross-coupling reactions, though these are generally more complex.
Q2: How can I improve the regioselectivity of the acylation to favor the 4-position of the isoquinoline?
Optimizing the choice of catalyst and reaction temperature is key. Bulky Lewis acids may sterically hinder attack at other positions. Running the reaction at lower temperatures can also improve selectivity by favoring the thermodynamically more stable product.
Q3: What are the best solvents for this reaction?
Typically, non-polar, aprotic solvents are used for Friedel-Crafts acylation. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and nitrobenzene are common choices. It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Q4: My reaction is very slow. How can I increase the reaction rate?
Increasing the reaction temperature is the most straightforward way to increase the rate. Additionally, ensuring an optimal catalyst loading can improve reaction kinetics. Screening different, more active catalysts may also be beneficial.
Q5: I am observing a significant amount of dark, tar-like material in my reaction flask. What could be the cause?
The formation of tar-like substances often indicates decomposition of the starting materials or product, which can be caused by excessively high temperatures or highly reactive catalysts. Try lowering the reaction temperature or using a milder Lewis acid.
Experimental Protocols
Example Protocol: Friedel-Crafts Acylation of Isoquinoline
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via a syringe.
-
Reagent Addition: Dissolve 3,5-dimethylbenzoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0°C.
-
Addition of Isoquinoline: After the addition of the acyl chloride, add a solution of isoquinoline (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Catalyst for Friedel-Crafts Acylation
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) * |
| 1 | AlCl₃ (1.2) | DCM | 25 | 6 | 65 |
| 2 | FeCl₃ (1.2) | DCM | 25 | 6 | 45 |
| 3 | Yb(OTf)₃ (0.1) | DCE | 50 | 12 | 75 |
| 4 | Eaton's Reagent | Neat | 60 | 4 | 70 |
| 5 | TFA | Neat | 80 | 8 | 50 |
*Hypothetical yields for illustrative purposes.
Table 2: Optimization of Reaction Temperature
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) * |
| 1 | Yb(OTf)₃ | DCE | 25 | 24 | 40 |
| 2 | Yb(OTf)₃ | DCE | 50 | 12 | 75 |
| 3 | Yb(OTf)₃ | DCE | 80 | 8 | 72 (with side products) |
*Hypothetical yields for illustrative purposes.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
Caption: Simplified mechanism of the Friedel-Crafts acylation of isoquinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: 4-(3,5-Dimethylbenzoyl)isoquinoline Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(3,5-Dimethylbenzoyl)isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical structure of the isoquinoline and benzoyl moieties. Forced degradation studies are essential to elucidate the actual degradation products.[1][2] Likely pathways include:
-
Hydrolysis: The amide linkage (if present) or ester linkages, which are not in the parent structure but could be in derivatives, are susceptible to acid and base-catalyzed hydrolysis. The benzoyl group itself is generally stable to hydrolysis.
-
Oxidation: The isoquinoline ring and the dimethylbenzoyl group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylation of the aromatic rings, or cleavage of the molecule.[2]
-
Photodegradation: Aromatic systems like isoquinoline can be susceptible to photolytic degradation, potentially leading to ring cleavage or rearrangement reactions.[3]
Q2: What are the initial steps to consider when starting a forced degradation study for this compound?
A2: Begin by performing stress testing under a variety of conditions to identify the key factors that cause degradation.[1] It is recommended to start with milder conditions and increase the stress if no degradation is observed.[4] The goal is to achieve 5-20% degradation to allow for the reliable detection and identification of degradation products.[4]
Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the primary technique for separating and quantifying the parent drug from its degradation products.[4][5] For structural elucidation of the degradation products, hyphenated techniques such as LC-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) are indispensable.[4]
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[4] |
| The compound is highly stable. | For thermal stress, consider temperatures above accelerated testing conditions (>50°C). For hydrolytic stress, consider using stronger acids/bases or higher temperatures.[4] |
| Inadequate analytical method. | Ensure the analytical method is capable of separating the parent peak from potential early-forming degradants. Check the detection wavelength to ensure all compounds are being observed. |
Problem 2: The compound degrades completely, preventing the identification of intermediate degradation products.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[4] For photostability, reduce the light intensity or exposure duration.[3] |
| High reactivity of the compound. | Perform time-point studies to analyze samples at various intervals to capture the formation of transient intermediates. |
Problem 3: Poor resolution between the parent compound and degradation peaks in the chromatogram.
| Possible Cause | Troubleshooting Step | | Suboptimal HPLC method. | Optimize the mobile phase composition, gradient profile, column chemistry, and temperature to improve separation. | | Co-elution of multiple degradants. | Employ a different column with alternative selectivity or utilize a two-dimensional LC system for complex mixtures. |
Experimental Protocols
General Forced Degradation Protocol
This protocol outlines the general steps for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to account for all degradation products.
Quantitative Data Summary
The following table should be used to summarize the results from the forced degradation studies.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (% Area) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| 105°C, 24h (Solid) | |||
| Photostability (ICH Q1B) |
Visualizations
Caption: A typical workflow for conducting forced degradation studies.
Caption: A hypothetical pathway for oxidative degradation.
Caption: A logical flow for troubleshooting unexpected experimental results.
References
How to increase the purity of synthesized 4-(3,5-Dimethylbenzoyl)isoquinoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers synthesizing 4-(3,5-Dimethylbenzoyl)isoquinoline. The information is tailored to address common issues encountered during the synthesis and purification processes, helping you to achieve a higher purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the 3,5-dimethylbenzoyl group at the C4 position of the isoquinoline ring.
Q2: My reaction yield is very low. What are the possible reasons?
Low yields in the Friedel-Crafts acylation of isoquinoline can be attributed to several factors:
-
Catalyst Inactivation: The lone pair of electrons on the nitrogen atom of the isoquinoline ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates both the catalyst and the isoquinoline ring, hindering the desired acylation reaction.
-
Insufficient Catalyst: Due to the aforementioned catalyst inactivation, a stoichiometric excess of the Lewis acid is often required to ensure enough active catalyst is available for the reaction to proceed.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.
Q3: What are the most common impurities I should expect in my crude product?
The primary impurities in the synthesis of this compound typically include:
-
Unreacted Isoquinoline: Incomplete reaction will leave residual isoquinoline in the crude product.
-
Unreacted 3,5-Dimethylbenzoyl Chloride/3,5-Dimethylbenzoic Acid: The acylating agent, 3,5-dimethylbenzoyl chloride, can persist if the reaction does not go to completion. It may also be hydrolyzed to 3,5-dimethylbenzoic acid during the work-up.
-
Isomers: While the C4 position is generally favored, small amounts of other isomers, such as 5- or 8-acylated products, may be formed.
-
Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of di-acylation, especially if the reaction conditions are harsh.
-
Complexes: The product can form a complex with the Lewis acid, which needs to be effectively broken during the work-up procedure.
Troubleshooting Guide
Issue 1: The crude product is a dark, oily residue and difficult to handle.
-
Possible Cause: This often indicates the presence of significant amounts of unreacted starting materials, particularly isoquinoline, and potentially polymeric byproducts formed under harsh reaction conditions. Incomplete quenching of the reaction and improper work-up can also contribute.
-
Troubleshooting Steps:
-
Work-up Optimization: Ensure the reaction mixture is quenched properly, typically by slowly adding it to ice-water. This will hydrolyze the aluminum chloride complexes. An acidic work-up (e.g., with dilute HCl) can help to protonate the isoquinoline and any unreacted starting material, facilitating their removal in the aqueous layer.
-
Solvent Extraction: Perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Washing the organic layer with a dilute acid solution can help remove basic impurities like unreacted isoquinoline. A subsequent wash with a dilute base solution (e.g., sodium bicarbonate) can remove acidic impurities like 3,5-dimethylbenzoic acid.
-
Charcoal Treatment: If the color is persistent, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities. However, this may also lead to some loss of the desired product.
-
Issue 2: After purification by recrystallization, the purity is still low.
-
Possible Cause: The chosen recrystallization solvent may not be optimal for separating the desired product from the specific impurities present. The product and a key impurity might have similar solubilities in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screening is crucial. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.
-
Iterative Recrystallization: In some cases, a single recrystallization may not be sufficient. A second recrystallization of the obtained crystals from a different solvent system can significantly improve purity.
-
Issue 3: Column chromatography does not provide good separation.
-
Possible Cause: The choice of eluent (solvent system) and stationary phase (e.g., silica gel) is critical for effective separation. An inappropriate eluent polarity can lead to poor separation of compounds with similar polarities.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. The ideal eluent should give a good separation of the product spot from the impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
Gradient Elution: If a single eluent system does not resolve all components, a gradient elution can be used. Start with a less polar solvent to elute the non-polar impurities and gradually increase the polarity of the eluent to elute the more polar components, including the desired product.
-
Stationary Phase: For basic compounds like isoquinoline derivatives, using a neutral or basic stationary phase (e.g., neutral alumina or deactivated silica gel) can sometimes prevent streaking and improve separation compared to standard acidic silica gel.
-
Data Presentation
Table 1: Suggested Solvents for Purification
| Purification Method | Solvent/Solvent System (starting suggestions) | Target Impurities Removed |
| Recrystallization | Ethanol/Water | Polar impurities |
| Toluene/Hexane | Less polar impurities, isomers | |
| Ethyl Acetate/Hexane | Broad range of impurities | |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (gradient) | Unreacted starting materials, isomers |
| Dichloromethane/Methanol (gradient) | More polar impurities |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 to 2.0 equivalents) and a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.1 equivalents) in the same solvent to the suspension with vigorous stirring.
-
After stirring for 15-20 minutes, add a solution of isoquinoline (1.0 equivalent) in the same solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture until all the aluminum salts have dissolved.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture to boiling on a hot plate while stirring to dissolve the solid.
-
Add more solvent in small portions until the solid is completely dissolved at the boiling point.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Technical Support Center: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline, focusing on the reduction of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is an electrophilic aromatic substitution where the acylium ion, formed from 3,5-dimethylbenzoyl chloride and the Lewis acid, attacks the electron-rich isoquinoline ring.
Q2: What are the potential major impurities in the synthesis of this compound?
A2: Potential major impurities include:
-
Isomers: Acylation at other positions on the isoquinoline ring (e.g., C5 or C8) can lead to the formation of isomeric impurities.
-
Polysubstituted products: More than one benzoyl group can be introduced onto the isoquinoline ring, especially with an excess of the acylating agent or harsh reaction conditions.
-
Unreacted starting materials: Incomplete reaction can leave residual isoquinoline or 3,5-dimethylbenzoyl chloride.
-
Hydrolysis products: The acyl chloride can be hydrolyzed to 3,5-dimethylbenzoic acid if moisture is present in the reaction.
-
Complexes: The product, an aryl ketone, can form a stable complex with the Lewis acid catalyst, which may complicate the workup procedure.
Q3: Why is the nitrogen atom in isoquinoline a concern during Friedel-Crafts acylation?
A3: The nitrogen atom in the isoquinoline ring is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃). This interaction can deactivate the catalyst by forming a complex, thereby hindering the desired acylation reaction on the carbocyclic ring. An adequate amount of the Lewis acid is required to account for this complexation.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactivated Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: The amount of Lewis acid was not enough to both catalyze the reaction and complex with the isoquinoline nitrogen. 3. Low Reaction Temperature: The reaction temperature was too low for the acylation to proceed at a reasonable rate. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid. 2. Use a stoichiometric amount or a slight excess of the Lewis acid to ensure enough is available for catalysis. 3. Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as higher temperatures can also lead to more side products. |
| Formation of multiple products (isomers) | Lack of Regioselectivity: The reaction conditions may favor acylation at multiple positions on the isoquinoline ring. | 1. Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., nitrobenzene, carbon disulfide, dichloroethane). 2. Reaction Temperature: Lowering the reaction temperature may improve the selectivity for the C4 position. |
| Presence of a significant amount of a high molecular weight byproduct | Polyacylation: The product, this compound, may have undergone a second acylation. | 1. Control Stoichiometry: Use a 1:1 molar ratio of isoquinoline to 3,5-dimethylbenzoyl chloride. 2. Reverse Addition: Add the isoquinoline solution to the mixture of 3,5-dimethylbenzoyl chloride and Lewis acid to maintain a low concentration of the activated isoquinoline. |
| Product is difficult to isolate from the reaction mixture | Stable Product-Catalyst Complex: The ketone group of the product forms a stable complex with the Lewis acid. | 1. Proper Work-up: After the reaction is complete, carefully quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to decompose the complex. 2. Extraction: Perform a thorough extraction with a suitable organic solvent to isolate the product. |
| Presence of 3,5-dimethylbenzoic acid in the final product | Hydrolysis of Acyl Chloride: Presence of moisture in the reaction setup. | 1. Use anhydrous reagents and solvents. 2. Perform the reaction under a dry, inert atmosphere. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Isoquinoline
This is a general procedure and may require optimization.
Materials:
-
Isoquinoline
-
3,5-Dimethylbenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)
-
Hydrochloric acid (dilute, ice-cold)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride to a cooled (0 °C) solution of 3,5-dimethylbenzoyl chloride in the anhydrous solvent.
-
Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Slowly add a solution of isoquinoline in the anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a flask containing ice-cold dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complexes.
-
Separate the organic layer and extract the aqueous layer with the extraction solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A flowchart for troubleshooting common impurities.
Reaction Pathway and Potential Side Reactions
Caption: Synthesis pathway and potential side reactions.
Technical Support Center: Scaling Up the Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis and scale-up of 4-(3,5-Dimethylbenzoyl)isoquinoline.
I. Synthesis Workflow
The overall synthetic strategy involves a three-stage process: preparation of the acylating agent, construction of the isoquinoline core, and the final Friedel-Crafts acylation.
Caption: Overall synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Stage 1: 3,5-Dimethylbenzoyl Chloride Synthesis
-
Q1: What are the typical reaction conditions for preparing 3,5-dimethylbenzoyl chloride?
-
A1: 3,5-Dimethylbenzoyl chloride is commonly synthesized by reacting 3,5-dimethylbenzoic acid with a chlorinating agent, most often thionyl chloride (SOCl₂).[1] The reaction is typically performed under reflux.[1] A patent describes a method involving the addition of 3,5-dimethylbenzoic acid to toluene, heating to 55°C, and then adding thionyl chloride. The mixture is subsequently heated to 80°C and refluxed for several hours.[1]
-
-
Q2: What is the typical yield for the synthesis of 3,5-dimethylbenzoyl chloride?
-
A2: With optimized, staged temperature control and subsequent distillation, yields can be very high, often exceeding 98%.[2]
-
Stage 2: Isoquinoline Synthesis (Bischler-Napieralski Reaction)
-
Q3: What is the Bischler-Napieralski reaction and why is it used here?
-
A3: The Bischler-Napieralski reaction is a method to synthesize 3,4-dihydroisoquinolines by the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[2][3][4][5] It is a robust and common method for constructing the core isoquinoline scaffold.[6] The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to form isoquinoline.[7]
-
-
Q4: What dehydrating agents are effective for the cyclization of N-phenethyl-formamide?
-
Q5: How is the intermediate 3,4-dihydroisoquinoline converted to isoquinoline?
Stage 3: Friedel-Crafts Acylation
-
Q6: Why can Friedel-Crafts acylation be challenging on isoquinoline?
-
Q7: How can the challenge of catalyst deactivation be overcome?
-
A7: Several strategies can be employed. One is to use a stoichiometric amount of the Lewis acid to account for complexation with both the substrate and the product.[11] Another approach is to use alternative, milder Lewis acids that have less affinity for the nitrogen atom. The use of an N-oxide or other protecting group on the isoquinoline nitrogen is also a potential strategy to prevent catalyst sequestration, although this adds extra steps to the synthesis.
-
-
Q8: At which position on the isoquinoline ring is the acylation expected to occur?
-
A8: Electrophilic aromatic substitution on isoquinoline is generally favored at the C5 and C8 positions. However, directing acylation to the C4 position can be achieved under specific conditions, potentially involving kinetic control or the use of specific catalysts that favor this regioselectivity. While direct C4-acylation examples are not abundant in the literature, methods for C4-alkylation have been developed, suggesting that functionalization at this position is feasible.[12]
-
III. Troubleshooting Guides
Troubleshooting the Bischler-Napieralski Reaction
Caption: Troubleshooting guide for the Bischler-Napieralski reaction.
Troubleshooting the Friedel-Crafts Acylation
Caption: Troubleshooting guide for the Friedel-Crafts acylation of isoquinoline.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
-
Setup: A round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts) is charged with 3,5-dimethylbenzoic acid.
-
Reagent Addition: An excess of thionyl chloride (SOCl₂) (typically 1.5 to 2.0 equivalents) is added.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The crude 3,5-dimethylbenzoyl chloride is purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]
Protocol 2: Synthesis of Isoquinoline
-
Cyclodehydration (Bischler-Napieralski):
-
N-phenethyl-formamide is dissolved in an appropriate solvent (e.g., toluene or acetonitrile).
-
A dehydrating agent (e.g., 1.1 equivalents of POCl₃) is added cautiously, as the initial reaction can be exothermic.
-
The mixture is heated to reflux for 2-6 hours.
-
The reaction is cooled and carefully quenched with ice water, then basified (e.g., with NaOH solution) to a pH > 10.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or toluene). The combined organic layers are dried and concentrated to give crude 3,4-dihydroisoquinoline.
-
-
Dehydrogenation:
-
The crude 3,4-dihydroisoquinoline is dissolved in a high-boiling solvent (e.g., xylene or decalin).
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added.
-
The mixture is heated to reflux for 8-24 hours.
-
After cooling, the catalyst is removed by filtration through celite.
-
The solvent is removed under reduced pressure, and the resulting crude isoquinoline is purified by vacuum distillation or chromatography.
-
Protocol 3: Synthesis of this compound
-
Setup: A flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) is charged with a Lewis acid catalyst (e.g., 1.2 equivalents of AlCl₃) and a dry, non-protic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acyl Chloride Addition: 3,5-Dimethylbenzoyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled (0 °C) catalyst suspension. The mixture is stirred to form the acylium ion complex.
-
Isoquinoline Addition: Isoquinoline (1.0 equivalent), dissolved in the solvent, is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS.
-
Workup: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated HCl. The mixture is stirred until all solids dissolve.
-
Purification: The aqueous layer is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Molar Ratio | Typical Yield | Scale-up Considerations |
| 1 | 3,5-Dimethylbenzoic Acid | Thionyl Chloride | 1 : 1.5 - 2.0 | >95% | Efficient gas scrubbing for HCl and SO₂. Temperature control to avoid side reactions. |
| 2a | N-Phenethyl-formamide | POCl₃ or P₂O₅ | 1 : 1.1 - 1.5 | 70-90% | Exothermic reaction, requires careful addition of reagents and efficient cooling. |
| 2b | 3,4-Dihydroisoquinoline | 10% Pd/C | Substrate : Catalyst (1 : 0.05) | 85-95% | Hydrogen gas evolution. Ensure proper ventilation. Catalyst filtration can be challenging at scale. |
| 3 | Isoquinoline, 3,5-Dimethylbenzoyl Chloride | AlCl₃ (Lewis Acid) | 1 : 1 : 1.2 | 40-60% (Estimated) | Strict anhydrous conditions are critical. Exothermic quenching requires careful control. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]
- 3. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 4. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Isoquinoline synthesis [quimicaorganica.org]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline, with a specific focus on preventing epimerization at a chiral center alpha to the carbonyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of epimerization during the synthesis of this compound?
A1: Epimerization at a chiral center alpha to the benzoyl carbonyl group is a significant risk during the synthesis of this compound. The primary causes are exposure to acidic or basic conditions, which can facilitate the formation of a planar enol or enolate intermediate, leading to a loss of stereochemical integrity.[1][2][3][4] This can occur during the acylation step (e.g., Friedel-Crafts acylation) or during workup and purification.[5]
Q2: How can I minimize epimerization during the Friedel-Crafts acylation of isoquinoline?
A2: To minimize epimerization during a Friedel-Crafts acylation, several precautions should be taken:
-
Choice of Lewis Acid: Use milder Lewis acids if possible. While AlCl₃ is common, other Lewis acids like ZnCl₂, FeCl₃, or triflates may be less prone to causing epimerization.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Low temperatures disfavor the formation of the enol/enolate intermediate.
-
Stoichiometry of Lewis Acid: Use a stoichiometric amount of the Lewis acid, as excess acid can promote side reactions, including epimerization.[6]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.
Q3: Are there alternative methods to Friedel-Crafts acylation that are less prone to epimerization?
A3: Yes, alternative coupling methods can be considered. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings) of a suitable 4-substituted isoquinoline with a (3,5-dimethylphenyl)metal reagent, followed by a stereoretentive oxidation to the ketone, could be a viable strategy. These methods often proceed under milder and more controlled conditions.
Q4: What workup procedures are recommended to prevent epimerization?
A4: During workup, it is crucial to avoid strong acids or bases.
-
Quenching: Quench the reaction with a cold, dilute solution of a weak base, such as sodium bicarbonate or ammonium chloride, to neutralize the Lewis acid.
-
Extraction: Use a minimally acidic or basic aqueous solution for extraction.
-
Purification: For chromatographic purification, use a neutral stationary phase (e.g., silica gel) and a neutral eluent system. Avoid acidic or basic additives in the eluent if possible.
Q5: How can I detect and quantify epimerization in my product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers or diastereomers, thus determining the extent of epimerization. Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent can also be used to distinguish between epimers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant epimerization observed in the final product. | Harsh reaction conditions (high temperature, prolonged reaction time). | Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely. |
| Use of a strong Lewis acid in Friedel-Crafts acylation. | Screen for milder Lewis acids (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃). | |
| Epimerization during workup or purification. | Use a buffered or neutral workup procedure. Employ neutral conditions for chromatography. | |
| Low yield of the desired product. | Incomplete reaction. | Increase the reaction time or temperature cautiously, while monitoring for epimerization. |
| Degradation of starting material or product. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. | |
| Polysubstitution during Friedel-Crafts acylation. | Use a stoichiometric amount of the Lewis acid and acylating agent.[6] | |
| Difficulty in separating epimers. | Similar polarity of the epimers. | Optimize the chiral HPLC method (column, mobile phase, temperature). Consider derivatization to enhance separation. |
Experimental Protocols
Proposed Stereoretentive Friedel-Crafts Acylation of Isoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Isoquinoline
-
(R)- or (S)-2-(3,5-dimethylphenyl)-2-phenylacetyl chloride (or other chiral acylating agent)
-
Anhydrous Dichloromethane (DCM)
-
Zinc Chloride (ZnCl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution (cold)
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve isoquinoline (1 equivalent) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to -20 °C.
-
Add anhydrous zinc chloride (1.1 equivalents) portion-wise, maintaining the temperature below -15 °C.
-
Stir the mixture for 15 minutes at -20 °C.
-
Slowly add a solution of the chiral acylating agent (1 equivalent) in anhydrous DCM to the reaction mixture over 30 minutes, keeping the internal temperature below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a neutral eluent system (e.g., hexane/ethyl acetate).
-
Analyze the enantiomeric or diastereomeric excess of the purified product by chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting Epimerization
Caption: Troubleshooting workflow for identifying and mitigating epimerization.
Signaling Pathway of Epimerization
Caption: Acid/base catalyzed epimerization pathway via a planar intermediate.
References
Validation & Comparative
Navigating the Isoquinoline Maze: A Comparative Guide for Researchers
A pivotal scaffold in drug discovery, the isoquinoline core is central to a vast array of biologically active compounds. While the specific derivative 4-(3,5-Dimethylbenzoyl)isoquinoline remains uncharacterized in publicly available scientific literature, this guide offers a comparative analysis of well-studied isoquinoline derivatives, providing researchers with a valuable reference for their own investigations.
The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, lending itself to a wide spectrum of pharmacological activities.[1][2] Derivatives of this versatile scaffold have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][2] This guide delves into the comparative performance of representative isoquinoline derivatives, supported by experimental data, to inform and direct future research and drug development endeavors.
The Uncharted Territory: this compound
An extensive search of scientific databases and chemical supplier catalogs reveals that while this compound is commercially available, there is a conspicuous absence of published data on its biological activity, mechanism of action, or any form of experimental evaluation. Its CAS number is 1187167-20-9. This lack of information precludes a direct comparison with other isoquinoline derivatives. Researchers interested in this specific molecule are encouraged to undertake initial biological screenings to elucidate its potential pharmacological profile.
A Comparative Look at Bioactive Isoquinoline Derivatives
To provide a useful comparative framework, this guide will focus on distinct classes of isoquinoline derivatives with well-documented biological activities and available experimental data. We will explore their performance in key therapeutic areas, highlighting differences in potency and mechanisms of action.
Anticancer Isoquinoline Derivatives
Isoquinoline derivatives have shown significant promise as anticancer agents, with mechanisms ranging from topoisomerase inhibition to microtubule disruption.
. Table 1: Comparative Cytotoxicity of Anticancer Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Noscapine | MCF-7 (Breast) | 25 | Microtubule disruption | |
| Berberine | HepG2 (Liver) | 50 | Topoisomerase II inhibition | |
| Compound 6b | NSCLC-N16-L16 (Lung) | 0.5 | DNA intercalation | |
| Compound 6c | NSCLC-N16-L16 (Lung) | 0.8 | DNA intercalation |
The half-maximal inhibitory concentration (IC50) values presented in Table 1 are typically determined using a microculture tetrazolium assay (MTT).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isoquinoline derivatives for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Noscapine, a naturally occurring isoquinoline alkaloid, exerts its anticancer effect by disrupting the dynamics of microtubules, which are essential for cell division.
Caption: Noscapine's mechanism of action.
Antimicrobial Isoquinoline Derivatives
Several isoquinoline derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.
. Table 2: Comparative Antimicrobial Activity of Isoquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Berberine | Staphylococcus aureus | 16-128 | Inhibition of FtsZ polymerization | |
| Compound 8d | Staphylococcus aureus | 16 | Not specified | |
| Compound 8f | Staphylococcus aureus | 32 | Not specified | |
| Berberine | Candida albicans | 32-128 | Fungal membrane disruption |
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth.
-
Serial Dilution: The isoquinoline derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Berberine has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton.
Caption: Berberine's antibacterial mechanism.
Antiviral Isoquinoline Derivatives
Isoquinoline alkaloids have also been investigated for their antiviral properties, with some showing activity against viruses such as HIV and HSV.
. Table 3: Comparative Antiviral Activity of Isoquinoline Derivatives
| Compound | Virus | IC50 (µg/mL) | Mechanism of Action | Reference |
| Cepharanthine (CEP) | HSV | 0.835 | Inhibition of NF-κB and TNF-α | |
| Saquinavir | HIV-1 | 0.0003 | Protease inhibitor |
The antiviral activity of a compound is often assessed using a plaque reduction assay.
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Infection: The cells are infected with a known amount of the virus.
-
Compound Treatment: After a brief incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization: The plaques are visualized by staining the cell monolayer with a dye, such as crystal violet.
-
IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cepharanthine (CEP) exhibits antiviral activity, in part, by modulating inflammatory signaling pathways such as NF-κB.
Caption: CEP's antiviral and anti-inflammatory action.
Conclusion
The isoquinoline scaffold remains a fertile ground for the discovery of new therapeutic agents. While this compound represents an unexplored corner of this chemical space, the vast body of research on other derivatives provides a solid foundation for future investigations. The comparative data and experimental protocols presented in this guide are intended to empower researchers to navigate the complexities of isoquinoline chemistry and biology, and to accelerate the development of novel drugs for a range of diseases. The diverse mechanisms of action, from targeting fundamental cellular processes to modulating key signaling pathways, underscore the remarkable versatility of the isoquinoline framework. Future research into uncharacterized derivatives like this compound may yet uncover novel biological activities and therapeutic opportunities.
References
Comparative study of 4-(3,5-Dimethylbenzoyl)isoquinoline and papaverine
This guide will therefore provide a detailed overview of papaverine's established pharmacological profile and the known biological activities of the broader class of isoquinoline derivatives to which 4-(3,5-Dimethylbenzoyl)isoquinoline belongs. It will then establish a framework for a comparative study by outlining the necessary experimental protocols to characterize this compound and objectively compare its performance against papaverine.
Profile of Papaverine
Papaverine is an opium alkaloid that, unlike morphine and codeine, lacks significant analgesic effects.[1] Its primary therapeutic actions are as a vasodilator and antispasmodic agent, directly targeting smooth muscle.[1][3][5]
Mechanism of Action: The principal mechanism of papaverine is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][4][5] By blocking PDEs, papaverine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[1] Some evidence also suggests that papaverine may act by inhibiting calcium channels.[1][4] More recently, papaverine has been identified as a selective inhibitor of the PDE10A subtype, which is prevalent in the brain and has implications for treating neurodegenerative diseases.[2][6][7][8]
Therapeutic Applications: Papaverine is clinically used to treat spasms of the gastrointestinal tract, bile ducts, and ureter.[2] It also serves as a vasodilator for cerebral and coronary blood vessels, particularly in cases of arterial spasm.[5] Additionally, it is used off-label in the treatment of erectile dysfunction and migraine prophylaxis.[2]
Profile of Isoquinoline Derivatives
Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[9][10] This scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast array of pharmacological activities.[11][12]
Pharmacological Activities: Isoquinoline derivatives have demonstrated a wide spectrum of biological effects, including:
-
Anticancer: Many derivatives show cytotoxic properties against various tumor cell lines.[11][13]
-
Antiviral: Certain isoquinoline alkaloids have shown potential against a range of viruses.[14]
-
Antimicrobial and Antifungal: The isoquinoline core is present in many compounds with antibacterial and antifungal activities.[11][15]
-
Neuroprotective: Some derivatives exhibit protective effects on neurons, suggesting potential in treating neurodegenerative disorders.[7][15]
-
Cardiovascular: The class includes antihypertensive agents and vasodilators, with papaverine being a prime example.[10][16]
The specific biological activity of an isoquinoline derivative is highly dependent on the nature and position of its substituents on the core structure.[16] this compound has a benzoyl group at the C4 position, a modification that can significantly influence its interaction with biological targets.
Comparative Data Framework
To conduct a comparative study, the following quantitative data would be essential.
| Parameter | Papaverine | This compound |
| Target(s) | Non-selective PDE inhibitor; selective for PDE10A.[2][5] | Data Not Available |
| IC50 (PDE Inhibition) | Varies depending on the specific PDE isoenzyme. | Data Not Available |
| Binding Affinity (Ki) | Data available for specific PDE subtypes. | Data Not Available |
| Efficacy (EC50) | Dependent on the specific smooth muscle tissue being tested (e.g., corpus cavernosum, coronary artery). | Data Not Available |
| Pharmacokinetics | ||
| Half-life | 0.5 - 2 hours.[5] | Data Not Available |
| Protein Binding | ~90%.[5] | Data Not Available |
| Cytotoxicity (CC50) | Dependent on cell line. | Data Not Available |
Proposed Experimental Protocols for Comparative Analysis
To generate the data required for a direct comparison, the following experimental methodologies are proposed.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against a panel of PDE isoenzymes and compare it to papaverine.
Methodology:
-
Enzyme Source: Use commercially available recombinant human PDE isoenzymes (e.g., PDE1 through PDE11).
-
Assay Principle: A common method is the two-step enzymatic reaction. In the first step, PDE hydrolyzes the cyclic nucleotide (cAMP or cGMP) to its linear monophosphate form (AMP or GMP). In the second step, a nucleotidase (e.g., snake venom phosphodiesterase) converts the monophosphate to a nucleoside and inorganic phosphate.
-
Detection: The amount of inorganic phosphate generated is quantified, typically using a colorimetric method such as the Malachite Green assay. The absorbance is read using a microplate reader.
-
Procedure:
-
Prepare a series of dilutions for both papaverine and the test compound, this compound.
-
Add the PDE enzyme, the test compound/papaverine, and the cyclic nucleotide substrate (cAMP or cGMP) to the wells of a microplate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and add the nucleotidase.
-
Incubate again to allow for the conversion to inorganic phosphate.
-
Add the Malachite Green reagent and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the inhibition curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
Ex Vivo Smooth Muscle Relaxation Assay (Organ Bath)
Objective: To assess and compare the functional effect of both compounds on smooth muscle contractility.
Methodology:
-
Tissue Preparation: Isolate smooth muscle tissue strips (e.g., rat aorta, guinea pig ileum, or rabbit corpus cavernosum) and mount them in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: Induce a sustained contraction in the muscle strips using a contractile agent (e.g., phenylephrine for aorta, carbachol for ileum).
-
Compound Administration: Once a stable contraction plateau is reached, add cumulative concentrations of papaverine or this compound to the organ bath.
-
Measurement: Record the changes in muscle tension isometrically using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation response as a percentage of the pre-induced contraction. Plot concentration-response curves and calculate the EC50 (the concentration that produces 50% of the maximal relaxation effect) and the Emax (maximal relaxation) for each compound.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of Papaverine in smooth muscle cells.
Caption: Experimental workflow for the ex vivo organ bath assay.
References
- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papaverine - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Biological Target of 4-(3,5-Dimethylbenzoyl)isoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of the novel compound, 4-(3,5-Dimethylbenzoyl)isoquinoline. Due to the limited publicly available data on this specific molecule, we present a hypothetical target validation workflow against a plausible candidate, Serine/Threonine-Protein Kinase B (Akt) , a key node in cellular signaling pathways frequently implicated in cancer and other diseases. The isoquinoline scaffold is a known pharmacophore for kinase inhibitors. This document outlines the requisite experimental procedures, presents hypothetical comparative data against a known Akt inhibitor, and visualizes the scientific rationale and workflows.
Comparative Analysis of Inhibitory Potency
To ascertain the biological activity of this compound, a primary biochemical assay is essential. Here, we present hypothetical data comparing its inhibitory concentration (IC50) against Akt1 with the well-characterized pan-Akt inhibitor, MK-2206.
Table 1: Comparative Inhibitory Activity against Akt1 Kinase
| Compound | IC50 (nM) against Akt1 | Assay Method |
| This compound | 75 nM (Hypothetical) | LanthaScreen™ Eu Kinase Binding Assay |
| MK-2206 (Comparator) | 8 nM | LanthaScreen™ Eu Kinase Binding Assay |
Cellular Target Engagement and Pathway Modulation
Effective drug action requires target engagement within a cellular context. The following table illustrates hypothetical data on the inhibition of Akt phosphorylation at Serine 473 in a cellular assay, indicating target engagement and downstream pathway modulation.
Table 2: Cellular Potency in a Phospho-Akt Assay
| Compound | EC50 (nM) for pAkt(S473) Inhibition | Cell Line | Assay Method |
| This compound | 250 nM (Hypothetical) | MCF-7 | In-Cell Western |
| MK-2206 (Comparator) | 35 nM | MCF-7 | In-Cell Western |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies the binding of the test compound to the kinase of interest.
-
Reagents: Akt1 kinase, Alexa Fluor™-labeled tracer, europium-labeled anti-tag antibody, test compounds (this compound and MK-2206).
-
Procedure:
-
A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
The kinase, tracer, and antibody are combined in a buffer solution.
-
The test compound dilutions are added to the kinase mixture in a 384-well plate.
-
The plate is incubated at room temperature for 1 hour to allow for binding equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of compound bound to the kinase. IC50 values are calculated from the dose-response curves.
In-Cell Western Assay for Phospho-Akt (S473)
This immunocytochemical assay measures the levels of a specific protein modification in cells.
-
Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Serum Starvation and Stimulation: Cells are serum-starved for 24 hours and then stimulated with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 2 hours.
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are incubated with primary antibodies against phospho-Akt (S473) and a loading control (e.g., total Akt or GAPDH), followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: The plate is scanned on an imaging system, and the fluorescence intensity of phospho-Akt is normalized to the loading control. EC50 values are determined from the dose-response curves.
Visualizing the Scientific Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the key concepts and processes in this target validation guide.
Caption: Hypothetical signaling pathway illustrating the role of Akt and the proposed inhibitory action of this compound.
Caption: A generalized workflow for the validation of a biological target for a novel compound.
Comparative Cross-Reactivity Profile of 4-Substituted Isoquinolines
Disclaimer: Extensive searches for the specific compound 4-(3,5-Dimethylbenzoyl)isoquinoline did not yield any publicly available data regarding its cross-reactivity profile, biological activity, or experimental protocols. Therefore, this guide provides a comparative analysis of a structurally related class of compounds, the 4-aroyl-quinolines , which share the core isoquinoline scaffold with a substituted benzoyl group at the 4-position. The data presented here is based on published research for representative compounds from this class to illustrate the principles of cross-reactivity analysis for this chemical family.
This guide is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of isoquinoline-based compounds.
Introduction to 4-Substituted Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Substitutions at the 4-position, particularly with aryl or aroyl groups, have been shown to yield compounds with potent anticancer, anti-inflammatory, and receptor-modulating properties. Understanding the cross-reactivity profile of these compounds is crucial for assessing their therapeutic potential and predicting potential side effects.
This guide focuses on a representative 4-aroyl-quinoline, Compound 11 from a study by Hsieh et al. (2011), to illustrate a typical cross-reactivity evaluation.[3] This compound, a 4-aroyl-6,7,8-trimethoxyquinoline, was evaluated for its antiproliferative activity against a panel of cancer cell lines.
Comparative Biological Activity
The primary biological activity reported for the representative 4-aroyl-quinoline compound is its potent antiproliferative effect against various human cancer cell lines, including multidrug-resistant ones.[1][3]
Table 1: In Vitro Antiproliferative Activity of a Representative 4-Aroyl-quinoline (Compound 11)
| Cell Line | Cancer Type | IC₅₀ (nM)[1][3] |
| KB | Human oral cancer | 217 |
| HT-29 | Human colon adenocarcinoma | 327 |
| MKN45 | Human gastric cancer | 239 |
| KB-vin10 | Multidrug-resistant oral cancer | 246 |
| KB-S15 | Multidrug-resistant oral cancer | 213 |
| KB-7D | Multidrug-resistant oral cancer | 252 |
Cross-Reactivity and Selectivity Profile
While a broad cross-reactivity panel for Compound 11 against a wide range of kinases or receptors is not available in the cited literature, the activity against multiple cancer cell lines suggests that its target is likely a fundamental component of cell proliferation. For other isoquinoline derivatives, cross-reactivity has been assessed more broadly. For instance, certain isoquinolone derivatives have been screened against a large panel of G-protein coupled receptors (GPCRs), showing high selectivity for their primary target.[2]
To illustrate the concept of a cross-reactivity assessment, the following table presents hypothetical data based on typical kinase inhibitor profiling.
Table 2: Hypothetical Kinase Selectivity Profile for a 4-Aroyl-isoquinoline
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Primary Target Kinase A | 98% | 50 |
| Kinase B | 75% | 500 |
| Kinase C | 45% | > 1000 |
| Kinase D | 15% | > 10000 |
| Kinase E | 5% | > 10000 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
The following are detailed methodologies for the types of experiments typically cited in the evaluation of such compounds.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., KB, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (Example Protocol)
Objective: To determine the inhibitory activity of the compound against a specific kinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and a suitable buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a 4-aroyl-isoquinoline and a typical experimental workflow for its evaluation.
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by a 4-aroyl-isoquinoline.
Caption: General experimental workflow for the evaluation of novel therapeutic compounds.
Conclusion
While specific data for this compound remains elusive, the broader class of 4-substituted isoquinolines, particularly 4-aroyl derivatives, demonstrates significant biological activity, primarily in the realm of cancer therapeutics. The provided data on a representative 4-aroyl-quinoline highlights its potent antiproliferative effects. A thorough evaluation of any new chemical entity in this class would necessitate a comprehensive cross-reactivity screening against a panel of relevant biological targets, such as kinases and GPCRs, to fully characterize its selectivity and potential for off-target effects. The experimental protocols and workflows described herein provide a framework for such an evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(3,5-Dimethylbenzoyl)isoquinoline and Established p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific biological target and efficacy of 4-(3,5-Dimethylbenzoyl)isoquinoline is not currently available in the public domain. Based on its structural characteristics as a benzoylisoquinoline, this guide provides a comparative analysis against known inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a plausible putative target for this class of compounds. All data for this compound should be considered hypothetical until experimentally verified.
This guide offers a comparative overview of the hypothetical p38 MAPK inhibitor, this compound, against a panel of well-characterized and clinically evaluated p38 MAPK inhibitors. The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4][5] Consequently, they are significant therapeutic targets for a range of inflammatory diseases, autoimmune disorders, and cancer.[1][2][4]
This document provides a summary of quantitative efficacy data, detailed experimental protocols for assessing inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflows to aid researchers in the evaluation of novel compounds in this class.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of small molecule compounds against p38 MAPK is typically determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for several known p38 MAPK inhibitors.
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Pamapimod (R-1503) | 14 | 480 | Not Available | [6] |
| TAK-715 | 7.1 | 198.8 | Not Available | [6] |
| SB202190 | 50 | 100 | Not Available | [6] |
| Adezmapimod (SB203580) | 50 | 500 | 300-500 (THP-1 cells) | [6] |
| p38 MAPK Inhibitor IV | 130 | 550 | 22 (TNF-α release) | [7] |
| (S)-p38 MAPK Inhibitor III | 900 | Not Available | 370 (TNF-α release) | [8] |
| p38i | 380 | Not Available | 160 (TNF-α release) | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear visual context, the following diagrams illustrate the p38 MAPK signaling cascade and a standard experimental workflow for inhibitor testing.
Caption: The p38 MAPK signaling cascade.
Caption: A generalized workflow for an in vitro p38 MAPK kinase assay.
Experimental Protocols
The following protocols provide a generalized framework for assessing the inhibitory activity of compounds against p38 MAPK.
In Vitro p38α Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 protein substrate
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound) and known inhibitors dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and known inhibitors in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the p38α enzyme and ATF-2 substrate in Kinase Buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution in Kinase Buffer.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.[10]
-
Cell-Based p38 MAPK Phosphorylation Assay
This assay measures the inhibition of p38 MAPK activation in a cellular context by quantifying the phosphorylation of its downstream substrate, HSP27.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds and known inhibitors dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, and appropriate secondary antibodies
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Cell Culture and Treatment:
-
Plate THP-1 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compounds or known inhibitors for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phospho-HSP27:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-HSP27 and anti-total-HSP27 antibodies.
-
Detect the signal using an appropriate chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total HSP27.
-
-
ELISA:
-
Use a sandwich ELISA kit to quantify the levels of phosphorylated HSP27 in the cell lysates according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of HSP27 phosphorylation for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by fitting the dose-response curve.
-
This comprehensive guide provides the necessary framework and comparative data to aid in the evaluation of this compound and other novel compounds as potential p38 MAPK inhibitors. The provided protocols and visualizations are intended to support further experimental design and data interpretation in the pursuit of novel therapeutics targeting this critical signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. sinobiological.com [sinobiological.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]
- 9. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. promega.com [promega.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-Aroylisoquinolines
Executive Summary
Single-crystal X-ray crystallography stands as the gold standard for unambiguous structural elucidation of organic molecules, providing precise atomic coordinates and stereochemical details. This guide compares X-ray crystallography with other widely used spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While NMR and MS provide crucial information regarding connectivity and molecular weight, they often fall short of providing the definitive 3D structural proof that X-ray crystallography offers. The following sections will delve into the experimental protocols of these techniques and present a comparative analysis of the data they provide for the structural confirmation of isoquinoline derivatives.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structural confirmation depends on the nature of the sample, the information required, and the availability of instrumentation. The following table summarizes the key data obtained from each technique in the context of characterizing 4-aroylisoquinoline derivatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration, and packing in the crystal lattice. | Connectivity of atoms (¹H-NMR, ¹³C-NMR), chemical environment of nuclei, stereochemical relationships (NOE), and dynamic processes in solution. | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues. |
| Sample Requirements | Single crystal of suitable size and quality (typically > 0.1 mm). | Soluble sample in a suitable deuterated solvent (mg scale). | Small amount of sample (µg to ng), can be solid, liquid, or in solution. |
| Ambiguity | Low to none for a good quality crystal structure. | Can be ambiguous for complex structures or isomers without 2D NMR experiments. | Isomers often cannot be distinguished; fragmentation can be complex to interpret. |
| Throughput | Lower; crystal growth can be time-consuming. | High; spectra can be acquired relatively quickly. | High; rapid analysis is possible. |
Experimental Protocols
Single-Crystal X-ray Diffraction
The definitive structural confirmation of a crystalline compound is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of the target compound are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
A representative workflow for X-ray crystallographic analysis is depicted below:
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
Methodology:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structures.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
Conclusion
While techniques like NMR and Mass Spectrometry are indispensable for the initial characterization and confirmation of the synthesis of 4-aroylisoquinolines, single-crystal X-ray crystallography remains the definitive method for unambiguous structural confirmation. It provides an unparalleled level of detail about the three-dimensional arrangement of atoms in a molecule, which is crucial for understanding its chemical properties and biological activity. For the development of novel therapeutics and functional materials based on the isoquinoline scaffold, the precise structural information afforded by X-ray crystallography is invaluable.
In Vivo Validation of 4-(3,5-Dimethylbenzoyl)isoquinoline: A Comparative Analysis
For researchers, scientists, and drug development professionals, the translation of in vitro findings to in vivo efficacy is a critical step in the validation of novel therapeutic compounds. This guide provides a comparative framework for the potential in vivo validation of 4-(3,5-Dimethylbenzoyl)isoquinoline, a compound for which specific biological data is not yet publicly available. Given the absence of direct studies on this molecule, this guide draws upon the broader class of isoquinoline alkaloids to propose a hypothetical validation strategy and discusses potential alternative compounds for comparative analysis.
While specific in vitro results for this compound are not documented in publicly accessible literature, the isoquinoline scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. These compounds have demonstrated a diverse range of activities, including but not limited to, enzyme inhibition and receptor modulation, with therapeutic potential in oncology, neuroscience, and infectious diseases.
Hypothetical In Vitro and In Vivo Data Comparison
To illustrate a potential validation pathway, this section presents a hypothetical data summary. Assuming in vitro screening identified this compound as a potent inhibitor of a specific kinase, a subsequent in vivo study in a relevant animal model would be essential.
| Compound | In Vitro IC50 (Kinase X) | In Vivo Tumor Growth Inhibition (Xenograft Model) |
| This compound | 50 nM | 60% at 50 mg/kg |
| Alternative Kinase Inhibitor (e.g., Gefitinib) | 20 nM | 75% at 50 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are example protocols for key experiments that would be involved in the in vivo validation of an anti-cancer agent.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.
Methodology:
-
Recombinant human kinase X is incubated with the test compound at varying concentrations in a buffer solution containing ATP and a substrate peptide.
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a murine xenograft model.
Methodology:
-
Human cancer cells overexpressing the target kinase X are implanted subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or intraperitoneally at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.
Visualizing the Path to Validation
To better understand the logical flow of the validation process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation.
Caption: A hypothetical signaling pathway.
Benchmarking 4-(3,5-Dimethylbenzoyl)isoquinoline: A Comparative Analysis Against Standard Tubulin Polymerization Inhibitors
For Immediate Release
[City, State] – [Date] – In a continuous effort to characterize novel therapeutic agents, this guide provides a comparative benchmark of the biological activity of 4-(3,5-Dimethylbenzoyl)isoquinoline against established standards in the field of oncology. While direct experimental data for this compound is not publicly available, this analysis leverages data from structurally analogous 4-benzyl-isoquinoline derivatives, which have been identified as potent inhibitors of tubulin polymerization. This targeted activity positions them as promising candidates for anti-cancer drug development.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison with well-characterized tubulin polymerization inhibitors: Paclitaxel, Vincristine, and Combretastatin A-4. These standards represent different classes of tubulin inhibitors, providing a robust framework for evaluating the potential of novel isoquinoline-based compounds.
Comparative Analysis of Tubulin Polymerization Inhibitors
The following table summarizes the key performance indicators of the benchmarked compounds. Data for the isoquinoline derivative is based on published findings for close structural analogs.
| Compound | Target | Mechanism of Action | IC50 (Tubulin Polymerization) | Antiproliferative Activity (Cancer Cell Lines) |
| 4-Benzyl-isoquinoline Derivative (Proxy for this compound) | β-Tubulin (Colchicine Binding Site) | Inhibits tubulin polymerization | Not explicitly reported | Single-digit nM range in K562 cells[1] |
| Paclitaxel | β-Tubulin (Taxane Binding Site) | Stabilizes microtubules, preventing depolymerization | Not applicable (promotes polymerization)[2][3] | Low nM range (cell line dependent) |
| Vincristine | β-Tubulin (Vinca Alkaloid Binding Site) | Inhibits tubulin polymerization | Ki of 85 nM for microtubule binding[4] | Low nM range (cell line dependent) |
| Combretastatin A-4 | β-Tubulin (Colchicine Binding Site) | Inhibits tubulin polymerization | IC50 = 2-3 µM[5] | IC50 = 7 nM in L1210 cells[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols used to evaluate tubulin polymerization inhibitors.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
-
Preparation of Reagents: Purified tubulin (e.g., bovine brain) is prepared in a suitable buffer (e.g., G-PEM buffer containing GTP). The test compound and standards are dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Procedure: The reaction is initiated by warming the tubulin solution to 37°C in the presence of the test compound or a standard. The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance data. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from a dose-response curve.
Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Culture: Cancer cell lines (e.g., K562, HeLa, MCF-7) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound or a standard for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of tubulin inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of tubulin polymerization inhibitors.
References
A comprehensive review of available data indicates a significant lack of specific biological information for 4-(3,5-Dimethylbenzoyl)isoquinoline, precluding a detailed selectivity assessment against related targets. Extensive searches of scientific literature and chemical databases did not yield specific data regarding the primary biological target, binding affinities, or inhibitory concentrations (IC50s/Ki values) for this particular molecule. Consequently, a direct comparison with alternative compounds based on experimental data is not currently feasible.
While the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, the specific effects of the 4-(3,5-Dimethylbenzoyl) substitution are not documented in publicly accessible resources. Research on isoquinoline derivatives has revealed a broad range of biological activities, including but not limited to, inhibition of kinases, modulation of G-protein coupled receptors, and antimicrobial effects. However, this general information does not provide the specific quantitative data necessary for a rigorous selectivity analysis of the compound .
To provide a framework for the type of analysis that would be conducted if data were available, this guide outlines the requisite experimental data and methodologies.
Hypothetical Data Presentation for Selectivity Assessment
Should experimental data for this compound become available, it would be summarized in a table similar to the one below to facilitate a clear comparison of its potency and selectivity against a panel of related targets.
| Target | This compound (IC50/Ki, nM) | Alternative Compound A (IC50/Ki, nM) | Alternative Compound B (IC50/Ki, nM) |
| Primary Target X | Data not available | Value | Value |
| Related Target Y | Data not available | Value | Value |
| Related Target Z | Data not available | Value | Value |
| Off-Target A | Data not available | Value | Value |
| Off-Target B | Data not available | Value | Value |
Caption: Comparative inhibitory activities of this compound and alternative compounds against the primary target and a panel of related and potential off-targets.
Standard Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile typically involves a series of standardized in vitro assays. The following are examples of experimental protocols that would be employed to generate the necessary data.
Kinase Inhibition Assay (Example Protocol)
-
Objective: To determine the concentration at which this compound inhibits 50% of the activity of a specific kinase (IC50).
-
Method: A radiometric kinase assay, such as the [γ-³²P]ATP filter binding assay, would be utilized.
-
The kinase, a specific peptide substrate, and [γ-³²P]ATP are combined in a reaction buffer.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane which captures the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Receptor Binding Assay (Example Protocol)
-
Objective: To determine the affinity of this compound for a specific receptor (Ki).
-
Method: A competitive radioligand binding assay would be performed.
-
Cell membranes expressing the target receptor are prepared.
-
A known radiolabeled ligand with high affinity for the receptor is incubated with the cell membranes.
-
This compound is added at various concentrations to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is measured.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Logical Workflow for Selectivity Assessment
The process of assessing the selectivity of a compound like this compound would follow a logical progression from initial screening to detailed profiling.
Caption: A typical workflow for the selectivity assessment of a novel chemical entity.
Signaling Pathway Context
Without a known primary target, it is impossible to depict a specific signaling pathway. However, if, for instance, this compound were found to be a potent inhibitor of a hypothetical "Kinase X" involved in a cancer-related pathway, the diagram would look as follows:
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for 4-(3,5-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of 4-(3,5-Dimethylbenzoyl)isoquinoline, ensuring laboratory safety and regulatory compliance. The following procedures are based on established best practices for chemical waste management in a research environment.
I. Chemical and Hazard Profile
Key Chemical Data Summary
| Property | Information | Citation |
| Chemical Name | This compound | |
| Molecular Formula | C18H15NO | |
| Appearance | Likely a solid at room temperature | |
| Known Hazards of Isoquinoline Core | Harmful if swallowed, Toxic in contact with skin, Causes skin and eye irritation, Harmful to aquatic life with long-lasting effects. | [1] |
| Waste Classification | Non-halogenated organic waste. | [2][3][4] |
| Primary Disposal Method | Incineration by a licensed waste disposal company. | [3][4] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to maintaining a safe laboratory environment and preventing environmental contamination. The following protocol outlines the necessary steps for its disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, when handling this compound.
2. Waste Segregation:
-
Dispose of this compound waste in a designated, properly labeled hazardous waste container for non-halogenated organic solids .[2][3][4]
-
Do not mix with halogenated organic waste, as this will increase disposal costs and may require different disposal procedures.[4][5]
-
Do not mix with aqueous waste, acids, bases, or oxidizers.
3. Waste Container Management:
-
Use a chemically compatible container with a secure screw-top lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[3]
-
Keep the waste container closed at all times, except when adding waste.[3]
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
4. Disposal of Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and weighing paper, should be disposed of in the same non-halogenated organic solid waste container.
-
For grossly contaminated items, double-bagging in clear plastic bags labeled with the chemical name before placing them in the waste container is recommended.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it in the designated non-halogenated organic solid waste container.
-
Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
